Mps1-IN-4
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H31F3N6O2 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
N-cyclopropyl-4-[8-(oxan-4-ylmethylamino)-6-[(1,1,1-trifluoro-2-methylpropan-2-yl)amino]imidazo[1,2-b]pyridazin-3-yl]benzamide |
InChI |
InChI=1S/C26H31F3N6O2/c1-25(2,26(27,28)29)33-22-13-20(30-14-16-9-11-37-12-10-16)23-31-15-21(35(23)34-22)17-3-5-18(6-4-17)24(36)32-19-7-8-19/h3-6,13,15-16,19,30H,7-12,14H2,1-2H3,(H,32,36)(H,33,34) |
InChI Key |
LVBWRNKEBGYENR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Mps1-IN-4: A Technical Guide to its Mechanism of Action in the Spindle Assembly Checkpoint
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The spindle assembly checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Monopolar spindle 1 (Mps1), a dual-specificity kinase, plays a pivotal role at the apex of the SAC signaling cascade. Dysregulation of Mps1 is implicated in chromosomal instability, a hallmark of cancer, making it an attractive target for anti-cancer drug development. This technical guide provides an in-depth overview of the mechanism of action of Mps1 inhibitors, with a focus on the conceptual compound "Mps1-IN-4," in the context of the spindle assembly checkpoint. Due to the limited publicly available data specifically for a compound designated "this compound," this guide will leverage data from other well-characterized Mps1 inhibitors to illustrate the principles of Mps1 inhibition. We will delve into the core signaling pathways, present quantitative data for representative Mps1 inhibitors, and provide detailed experimental protocols for key assays used in their characterization.
The Spindle Assembly Checkpoint and the Role of Mps1
The spindle assembly checkpoint is a complex signaling network that delays the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to the mitotic spindle. This ensures that each daughter cell receives a complete and accurate set of chromosomes. The checkpoint is activated by unattached or improperly attached kinetochores, the protein structures on the centromeres of chromosomes where spindle microtubules attach.
Mps1 is one of the first proteins recruited to unattached kinetochores and acts as a master regulator of the SAC. Its kinase activity is essential for the recruitment and activation of downstream checkpoint proteins, including Mad1, Mad2, Bub1, and BubR1. This cascade of events leads to the formation of the Mitotic Checkpoint Complex (MCC), which is the direct inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. By inhibiting the APC/C, the SAC prevents the degradation of securin and cyclin B, key proteins that restrain sister chromatid separation and mitotic exit, respectively.
Mechanism of Action of Mps1 Inhibitors
Mps1 inhibitors, such as the conceptual this compound, are typically small molecules that act as ATP-competitive inhibitors of the Mps1 kinase. By binding to the ATP-binding pocket of Mps1, these inhibitors prevent the phosphorylation of its downstream substrates. The inhibition of Mps1 kinase activity has profound consequences for the spindle assembly checkpoint, leading to:
-
Failure to recruit downstream SAC proteins: Inhibition of Mps1 prevents the localization of critical checkpoint proteins like Mad1 and Mad2 to unattached kinetochores.[1]
-
Abrogation of the spindle assembly checkpoint: Without a functional Mps1, cells are unable to mount a robust SAC response, even in the presence of microtubule-depolymerizing agents that would normally trigger a mitotic arrest.
-
Premature anaphase entry: The inability to inhibit the APC/C leads to the premature degradation of securin and cyclin B, causing cells to exit mitosis prematurely, often with misaligned chromosomes.[2]
-
Chromosome missegregation and aneuploidy: The premature separation of sister chromatids results in an unequal distribution of chromosomes to daughter cells, a condition known as aneuploidy.
-
Mitotic catastrophe and cell death: In cancer cells, which often have a high degree of chromosomal instability and are more reliant on the SAC for survival, the induction of massive aneuploidy through Mps1 inhibition can trigger a form of programmed cell death known as mitotic catastrophe.[3]
Quantitative Data for Representative Mps1 Inhibitors
While specific data for "this compound" is not publicly available, the following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Ki) for several well-characterized Mps1 inhibitors. These values provide a benchmark for the potency of compounds targeting Mps1. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki is the inhibition constant, a measure of the inhibitor's binding affinity.[4][5]
| Inhibitor | IC50 (nM) | Ki (nM) | Cell-based Potency (GI50, nM) | Reference |
| Mps-BAY1 | 1-10 | Not Reported | Not Reported | [6] |
| Mps-BAY2a | 1-10 | Not Reported | 160 to >10,000 | [6] |
| Mps-BAY2b | 1-10 | Not Reported | Not Reported | [6] |
| CFI-402257 | Not Reported | Not Reported | Varies by cell line | [3] |
| Reversine | ~500 (on Mps1 kinase domain) | Not Reported | Not Reported | [7] |
Note: IC50 values are highly dependent on assay conditions, including ATP concentration. Ki values provide a more direct measure of inhibitor affinity.[4][5] Cellular potency (e.g., GI50, the concentration for 50% growth inhibition) can be influenced by factors such as cell permeability and off-target effects.
Experimental Protocols
The characterization of Mps1 inhibitors like this compound involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments.
In Vitro Mps1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on Mps1 kinase activity.
Materials:
-
Recombinant human Mps1 kinase
-
Mps1 substrate (e.g., Myelin Basic Protein - MBP)
-
Kinase buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)
-
ATP
-
Dithiothreitol (DTT)
-
Test inhibitor (this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with water and add DTT to a final concentration of 10 mM.
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, Mps1 substrate (e.g., 1 µl of 5mg/ml MBP), and ATP (e.g., 0.5 µl of 500 µM).
-
Add Inhibitor: Add 2.5 µl of the test inhibitor at various concentrations (10x final concentration) to the wells. For the positive control and blank, add the same volume of diluent (e.g., DMSO).
-
Add Enzyme: Initiate the reaction by adding 10 µl of diluted Mps1 enzyme to each well (except the blank).
-
Incubate: Incubate the plate at 30°C for 45 minutes.
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Spindle Assembly Checkpoint Assay (Flow Cytometry)
This assay determines the ability of an Mps1 inhibitor to override a SAC-induced mitotic arrest.
Materials:
-
HeLa cells or other suitable cell line
-
Cell culture medium and supplements
-
Nocodazole (B1683961) (or another microtubule-depolymerizing agent)
-
Test inhibitor (this compound)
-
Propidium Iodide (PI)
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate HeLa cells and allow them to adhere. Treat the cells with nocodazole (e.g., 100 ng/mL for 16 hours) to induce a mitotic arrest.
-
Inhibitor Treatment: Add the test inhibitor (this compound) at various concentrations to the nocodazole-arrested cells and incubate for a defined period (e.g., 2-4 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. Cells arrested in mitosis will have a 4N DNA content. A functional Mps1 inhibitor will cause cells to exit mitosis, resulting in a decrease in the 4N population and an increase in the G1 (2N) and apoptotic (sub-G1) populations.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) for each treatment condition.
Immunoprecipitation of Mps1
This technique is used to isolate Mps1 and its interacting proteins from cell lysates.
Materials:
-
Cells expressing Mps1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Mps1 antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., cold cell lysis buffer)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing (optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C, then centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-Mps1 antibody to the pre-cleared lysate and incubate with gentle rocking for 1-3 hours or overnight at 4°C.
-
Capture Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and heat to 95-100°C for 5 minutes to elute the immunoprecipitated proteins.
-
Analysis: The eluted proteins can be analyzed by Western blotting.
Immunoblotting for Spindle Assembly Checkpoint Proteins
This technique is used to detect the levels and post-translational modifications of specific SAC proteins.
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mps1, anti-phospho-Mps1, anti-Mad2, anti-BubR1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the proteins in the cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.
Visualizations
Signaling Pathway of the Spindle Assembly Checkpoint and Mps1 Inhibition
Caption: this compound inhibits Mps1, disrupting SAC signaling and leading to premature anaphase.
Experimental Workflow for Cellular SAC Assay
Caption: Workflow for assessing SAC abrogation by this compound using flow cytometry.
Conclusion
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Inhibition of the spindle assembly checkpoint kinase Mps-1 as a novel therapeutic strategy in malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Cellular Target of Mps1-IN-4: A Technical Guide to Monopolar Spindle 1 (Mps1) Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Its overexpression in various cancers has made it a compelling target for anticancer therapeutics. Mps1-IN-4 is a selective inhibitor of Mps1, though detailed public data on this specific compound is limited. This guide provides a comprehensive overview of the cellular target of Mps1 inhibitors, using data from well-characterized compounds like Mps1-IN-1, AZ3146, and MPI-0479605 to illustrate the mechanism of action, downstream cellular consequences, and the experimental methodologies used for their characterization.
The Cellular Target: Monopolar Spindle 1 (Mps1/TTK) Kinase
Mps1 is a dual-specificity protein kinase that plays a central role in the SAC by phosphorylating a cascade of downstream targets.[1][2] Its primary functions include:
-
Spindle Assembly Checkpoint (SAC) Activation: Mps1 is a master regulator of the SAC, a signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[1][3][4]
-
Kinetochore Localization: During mitosis, Mps1 localizes to the kinetochores, which are protein structures on chromosomes where spindle fibers attach.[2]
-
Correction of Improper Microtubule Attachments: Mps1 is involved in the error correction mechanism that resolves incorrect attachments between kinetochores and microtubules.[5]
Inhibition of Mps1 kinase activity disrupts these critical mitotic functions, leading to SAC abrogation, chromosome missegregation, and ultimately, cell death, making it an attractive strategy for cancer therapy.[6][7]
Quantitative Data: Inhibitory Potency of Mps1 Inhibitors
The potency of various Mps1 inhibitors has been quantified using in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of Mps1 by 50% (IC50). The table below summarizes the IC50 values for several well-characterized Mps1 inhibitors.
| Inhibitor | IC50 (nM) | Target | Assay Type |
| Mps1-IN-1 | 367 | Mps1 | In vitro kinase assay |
| Mps1-IN-2 | 145 | Mps1 | In vitro kinase assay |
| AZ3146 | ~35 | Mps1 | In vitro kinase assay |
| MPI-0479605 | 1.8 | Mps1 | In vitro kinase assay |
| NMS-P715 | 182 | Mps1 | In vitro kinase assay |
| BAY 1217389 | <10 | Mps1 | In vitro kinase assay |
| Empesertib (BAY1161909, Mps1-IN-5) | <1 | Mps1 | In vitro kinase assay |
| BOS172722 | 11 | Mps1 | In vitro kinase assay |
Table 1: Summary of reported IC50 values for various Mps1 inhibitors against Mps1/TTK kinase.[7][8][9][10]
Signaling Pathways and Mechanism of Action
Mps1 kinase activity is essential for the recruitment and activation of key SAC proteins. Inhibition of Mps1 disrupts this signaling cascade, leading to a failure to arrest the cell cycle in response to improper microtubule attachment.
Caption: Mps1 Signaling Pathway and Inhibition.
As depicted in the diagram, Mps1 phosphorylates the kinetochore protein Knl1, which initiates a recruitment cascade of other SAC proteins, including Bub1 and Mad1.[11] This complex then facilitates the conformational change of Mad2 from an open (O-Mad2) to a closed (C-Mad2) state, which is a key step in the activation of the SAC and subsequent mitotic arrest.[11] Mps1 inhibitors like this compound block the initial phosphorylation step, thereby preventing the entire downstream signaling cascade, leading to a failure of the SAC, premature entry into anaphase, chromosome missegregation (aneuploidy), and ultimately, cell death.[7]
Experimental Protocols
The characterization of Mps1 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Mps1 kinase. A common method is the ADP-Glo™ Kinase Assay.
References
- 1. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Compromised MPS1 Activity Induces Multipolar Spindle Formation in Oocytes From Aged Mares: Establishing the Horse as a Natural Animal Model to Study Age-Induced Oocyte Meiotic Spindle Instability [frontiersin.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Mps1 | BioChemPartner [biochempartner.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Monopolar Spindle 1 (MPS1) Kinase Promotes Production of Closed MAD2 (C-MAD2) Conformer and Assembly of the Mitotic Checkpoint Complex - PMC [pmc.ncbi.nlm.nih.gov]
Mps1-IN-4: A Technical Overview of Discovery and Synthesis
An In-depth Guide for Researchers and Drug Development Professionals
Note: Publicly available information specifically detailing "Mps1-IN-4" is limited. This document focuses on the closely related and well-characterized inhibitor, Mps1-IN-1 , as a representative compound of this inhibitor series. The principles of discovery, synthesis, and mechanism of action are analogous.
Introduction: Mps1 as a Therapeutic Target
Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine kinase (TTK), is a dual-specificity protein kinase that serves as a master regulator of the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the high fidelity of chromosome segregation during mitosis.[1][2] It prevents the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to the mitotic spindle. In many cancer cells, which are characterized by chromosomal instability (CIN) and aneuploidy, there is a heightened reliance on the SAC to survive mitotic stress.[3][4] Consequently, inhibiting Mps1 presents a promising therapeutic strategy to selectively target these cancer cells, forcing them into a state of mitotic catastrophe and subsequent cell death.
Discovery and Characterization of Mps1-IN-1
Mps1-IN-1 was identified through the screening of a kinase-directed small molecule library. Its discovery provided a valuable chemical tool to probe the multifaceted functions of Mps1 in the cell cycle. The overall workflow for the discovery and characterization of such an inhibitor is outlined below.
Quantitative Biological Data
Mps1-IN-1 is a potent, ATP-competitive inhibitor of Mps1 kinase. Its activity has been quantified through various biochemical and cellular assays.
| Parameter | Value | Assay Type | Notes |
| IC₅₀ | 367 nM | In vitro Lanthascreen Kinase Assay | Concentration required for 50% inhibition of Mps1 enzymatic activity.[1][5][6] |
| Kᵢ | 27 nM | Ambit KinomeScan | Dissociation constant, indicating high binding affinity to Mps1.[4] |
| Cellular Activity | 2-10 µM | Phenotypic Assays | Concentration range required to observe Mps1-dependent effects in cells, such as SAC abrogation. |
| Selectivity | >1000-fold | Kinome Scan (352 kinases) | Highly selective for Mps1, with minor off-target activity against ALK and Ltk.[5][6] |
Mps1 Signaling Pathway and Inhibition
Mps1 plays a pivotal role in the spindle assembly checkpoint. At unattached kinetochores, Mps1 initiates a phosphorylation cascade that leads to the recruitment of other SAC proteins, including Mad1 and Mad2.[1] This cascade culminates in the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying anaphase. Mps1-IN-1 competitively binds to the ATP-binding pocket of Mps1, preventing the phosphorylation of its downstream targets and disrupting the entire signaling cascade. This abrogation of the SAC leads to premature anaphase entry, severe chromosome missegregation, and ultimately cell death.
Chemical Synthesis Pathway
Experimental Protocols
Detailed experimental protocols are essential for the validation and characterization of kinase inhibitors. Below are representative methodologies for key assays.
In Vitro Mps1 Kinase Assay (Lanthascreen™ Format)
This assay quantifies the enzymatic activity of Mps1 and the potency of inhibitors.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate peptide by Mps1.
-
Materials:
-
Recombinant human Mps1 kinase.
-
GFP-tagged substrate peptide (e.g., E4Y).
-
LanthaScreen™ Tb-anti-pThr antibody.
-
ATP.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Mps1-IN-1 (or test compound) serially diluted in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing Mps1 kinase and the GFP-substrate in assay buffer.
-
Add serially diluted Mps1-IN-1 (typically a final DMSO concentration of <1%).
-
Initiate the kinase reaction by adding ATP (at a concentration near the Kₘ for Mps1, e.g., 1 µM).[1]
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the Tb-anti-pThr antibody solution.
-
Incubate for 60 minutes to allow antibody binding.
-
Read the plate on a TR-FRET compatible plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).
-
Calculate the emission ratio (520/495) and plot the data against inhibitor concentration to determine the IC₅₀ value.
-
Cellular Mad2 Kinetochore Localization Assay
This assay assesses the ability of an inhibitor to disrupt the spindle assembly checkpoint in living cells.
-
Principle: Time-lapse fluorescence microscopy is used to visualize the recruitment of fluorescently-tagged Mad2 protein to kinetochores upon mitotic entry.
-
Materials:
-
A stable cell line expressing a fluorescently tagged Mad2 (e.g., PtK2 or U2OS cells expressing HsMad2-EYFP).[1]
-
Cell culture medium and supplements.
-
Mps1-IN-1.
-
Nocodazole (as a positive control to induce SAC arrest).
-
A live-cell imaging microscopy system with environmental control (37°C, 5% CO₂).
-
-
Procedure:
-
Plate the Mad2-EYFP expressing cells on glass-bottom dishes suitable for microscopy.
-
Treat the cells with either DMSO (vehicle control), Mps1-IN-1 (e.g., 10 µM), Nocodazole, or a combination of Mps1-IN-1 and Nocodazole.[1]
-
Transfer the dish to the live-cell imaging system.
-
Acquire images (phase contrast and fluorescence channels) every 2-5 minutes for several hours to capture cells entering and progressing through mitosis.
-
Analyze the images to quantify the fluorescence intensity of Mad2-EYFP at the kinetochores as cells enter mitosis (prophase/prometaphase).
-
Compare the kinetochore-bound Mad2 signal between treatment groups. A significant reduction in the Mps1-IN-1 treated cells compared to the Nocodazole control indicates SAC disruption.[1]
-
Conclusion
Mps1-IN-1 is a selective and potent inhibitor of the Mps1 kinase, a key regulator of the spindle assembly checkpoint. Its discovery has provided a critical tool for dissecting the complex roles of Mps1 in mitosis and has validated Mps1 as a viable target for anticancer therapies. The technical framework for its discovery, characterization, and synthesis provides a valuable blueprint for the development of next-generation mitotic inhibitors for oncology.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Mps1-IN-1 dihydrochloride | Monopolar Spindle 1 Kinase | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
biological function of Mps1 kinase in mitosis
An In-depth Technical Guide to the Biological Function of Mps1 Kinase in Mitosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine kinase (TTK), is a highly conserved dual-specificity protein kinase that plays a central role in the orchestration of accurate chromosome segregation during mitosis.[1] Its multifaceted functions, primarily centered on the spindle assembly checkpoint (SAC), error correction of kinetochore-microtubule attachments, and chromosome alignment, make it an essential component for maintaining genomic stability.[1][2] Overexpression of Mps1 is a common feature in various cancers, correlating with aneuploidy and poor prognosis, which has positioned it as a compelling target for anticancer drug development.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms governing Mps1 function in mitosis, detailed experimental protocols for its study, and quantitative data on its activity and inhibition.
Core Biological Functions of Mps1 in Mitosis
Mps1's primary role during mitosis is to ensure that each daughter cell receives a complete and correct set of chromosomes. It achieves this through several key functions:
Spindle Assembly Checkpoint (SAC) Activation
Mps1 is the apical kinase in the SAC signaling cascade, a surveillance mechanism that delays the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[1][2] Unattached kinetochores serve as platforms for Mps1 recruitment and activation.[5] Once localized to these sites, Mps1 initiates a phosphorylation cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC).[5][6] The MCC, composed of BubR1, Bub3, Mad2, and Cdc20, is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), the ubiquitin ligase that targets securin and cyclin B for degradation to initiate anaphase.[7][8]
The activation of the SAC by Mps1 is a sequential, multi-target process:
-
Knl1 Phosphorylation: Mps1 directly phosphorylates multiple MELT (Met-Glu-Leu-Thr) motifs on the kinetochore scaffold protein Knl1 (also known as Spc105 in yeast).[7][8]
-
Bub1/Bub3 Recruitment: Phosphorylated MELT motifs serve as docking sites for the Bub1-Bub3 and BubR1-Bub3 checkpoint complexes.[9]
-
Mad1/Mad2 Recruitment and Activation: Mps1 then phosphorylates Bub1, which creates a binding site for Mad1. Mps1 further phosphorylates Mad1, a crucial step for the recruitment and conformational activation of Mad2, leading to MCC assembly.[9]
Error Correction of Kinetochore-Microtubule Attachments
Beyond its role in checkpoint signaling, Mps1 actively participates in the correction of improper kinetochore-microtubule attachments, such as syntelic (both sister kinetochores attached to microtubules from the same pole) or merotelic (one kinetochore attached to microtubules from both poles) attachments.[5] Mps1 contributes to this process by:
-
Regulating Aurora B Kinase: Mps1 can regulate the localization and activity of Aurora B kinase, a key component of the chromosomal passenger complex (CPC) that destabilizes incorrect attachments.[5][6]
-
Phosphorylating the Ska Complex: In human cells, Mps1 phosphorylates the Ska complex, which is involved in promoting stable kinetochore-microtubule attachments.[5]
Chromosome Alignment
Mps1 also plays an active role in the congression of chromosomes to the metaphase plate.[10][11] It achieves this by regulating spindle morphology through the phosphorylation of MCRS1, a spindle assembly factor. This phosphorylation enables the localization of the microtubule depolymerase KIF2A to the minus ends of spindle microtubules, contributing to proper spindle dynamics and chromosome alignment.[10][11][12]
Regulation of Mps1 Kinase Activity
The activity and localization of Mps1 are tightly regulated throughout the cell cycle to ensure that the SAC is only active when needed.
-
Cell Cycle-Dependent Expression: Mps1 protein levels and kinase activity peak in early mitosis and decline sharply as cells exit mitosis.[5][13]
-
APC/C-Mediated Degradation: The degradation of Mps1 at the end of mitosis is mediated by the Anaphase-Promoting Complex/Cyclosome (APC/C) in conjunction with its co-activators Cdh1 (in G1) and Cdc20 (in anaphase), ensuring the irreversible silencing of the SAC upon mitotic exit.[5][13]
-
Autophosphorylation: Mps1 activation is dependent on trans-autophosphorylation within its activation loop, particularly at residue Threonine 676 (T676) in human Mps1.[5][14] Dimerization of Mps1 at the kinetochore is thought to increase its local concentration, facilitating this trans-autophosphorylation.[5][14]
-
Localization: Mps1 is recruited to unattached kinetochores through interactions with the Ndc80 complex.[5] Once microtubules attach to the kinetochores, Mps1 is displaced, leading to the silencing of the SAC.[5]
Quantitative Data
Mps1 Autophosphorylation and Substrate Phosphorylation Sites
Mass spectrometry-based proteomics has identified numerous phosphorylation sites on Mps1 and its substrates. These sites are critical for its activation and downstream signaling.
| Protein | Residue(s) | Function | Reference |
| Human Mps1 (Autophosphorylation) | Thr676 | Activation loop phosphorylation, critical for kinase activity. | [5][14] |
| Ser281, Ser436, Thr453, Thr468, Ser821 | Proline-directed phosphorylation sites. | [5] | |
| At least 12 other autophosphorylation sites | Contribute to mitotic hyper-phosphorylation. | [7][8] | |
| Human Knl1 | Multiple MELT motifs | Recruitment of Bub1/Bub3 and BubR1/Bub3 complexes. | [7][8] |
| Human Bub1 | Thr461 | Phosphorylated by Mps1 after Cdk1 phosphorylation on Ser459, creates a binding site for Mad1. | [9] |
| Human Mad1 | Thr716 | Enables direct interaction with Cdc20, promoting MCC assembly. | [9] |
Mps1 Inhibitors and IC50 Values
The development of small molecule inhibitors of Mps1 is a major focus in cancer therapy. Below is a summary of some key inhibitors and their reported potencies.
| Inhibitor | IC50 (in vitro) | Target | Reference |
| Reversine | ~500 nM | Mps1, Aurora B | [15] |
| Mps1-IN-1 | 367 nM | Mps1 | [6] |
| Mps1-IN-2 | 145 nM | Mps1 | [6] |
| Mps-BAY1 | 1-10 nM | Mps1 | [16] |
| Mps-BAY2a | 1-10 nM | Mps1 | [16] |
| Mps-BAY2b | 1-10 nM | Mps1 | [16] |
| BAY 1161909 | < 10 nM | Mps1 | [3] |
| BAY 1217389 | < 10 nM | Mps1 | [3] |
| RMS-07 | IC50 = 1.3 µM (without pre-incubation), 16 nM (with pre-incubation) | Covalent Mps1 inhibitor | [1] |
Effects of Mps1 Inhibition on Mitotic Timing
Inhibition or depletion of Mps1 disrupts the normal timing of mitosis, leading to a premature anaphase onset.
| Cell Line | Treatment | Effect on Mitotic Duration (NEB to Anaphase) | Reference |
| KB1P-B11 | 30 nM Cpd-5 | Reduced from 37 min to 23 min | [13] |
| KB1P-B11 | 3 nM paclitaxel (B517696) + 30 nM Cpd-5 | Mitotic arrest by paclitaxel (47 min) was reverted to 28 min | [13] |
| T47D | 50 nM PF-3837 | Significant reduction in mitosis duration | [17] |
| MDA-MB-468 | 50 nM PF-3837 | Significant reduction in mitosis duration | [17] |
Signaling Pathways and Experimental Workflows
Mps1-Mediated Spindle Assembly Checkpoint Signaling
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Mass Spectrometry Analysis Reveals Similar Substrate Consensus Motif for Human Mps1 Kinase and Plk1 | PLOS One [journals.plos.org]
- 8. Quantitative Mass Spectrometry Analysis Reveals Similar Substrate Consensus Motif for Human Mps1 Kinase and Plk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Dynamic localization of Mps1 kinase to kinetochores is essential for accurate spindle microtubule attachment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www2.nau.edu [www2.nau.edu]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of Genomic Integrity: Mps1 Kinase and the Prevention of Aneuploidy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Monopolar spindle 1 (Mps1), a conserved dual-specificity protein kinase, stands as a pivotal guardian of genomic stability. Its multifaceted roles within the intricate machinery of the spindle assembly checkpoint (SAC) are paramount in preventing aneuploidy, a hallmark of numerous developmental disorders and cancer. This technical guide provides a comprehensive exploration of the molecular mechanisms orchestrated by Mps1 to ensure faithful chromosome segregation. We delve into its critical function in the SAC signaling cascade, its key substrates, and the downstream consequences of its activity. Furthermore, this document presents a compilation of quantitative data, detailed experimental protocols for studying Mps1, and visual representations of its signaling pathways and functional logic, offering a vital resource for researchers and professionals in the field of cell cycle regulation and oncology drug development.
Introduction: Mps1 at the Helm of Chromosome Segregation
Accurate chromosome segregation during mitosis is fundamental to the propagation of life. The spindle assembly checkpoint (SAC) is a sophisticated surveillance mechanism that ensures each daughter cell receives a complete and correct complement of chromosomes.[1] This checkpoint delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1] At the heart of this intricate regulatory network lies the Monopolar spindle 1 (Mps1) kinase, also known as TTK.[2][3] Mps1 functions as a master regulator of the SAC, sensing the attachment status of kinetochores to microtubules and initiating a signaling cascade that ultimately inhibits the anaphase-promoting complex/cyclosome (APC/C).[4][5][6] Dysregulation of Mps1 activity can lead to premature anaphase entry, chromosome mis-segregation, and consequently, aneuploidy, a condition strongly associated with tumorigenesis.[7][8][9]
The Molecular Ballet: Mps1's Role in the Spindle Assembly Checkpoint
Mps1 is recruited to unattached kinetochores during prophase and prometaphase, a critical first step in SAC activation.[10][11] This localization is dependent on the outer kinetochore protein Ndc80/Hec1.[11][12] Once at the kinetochore, Mps1's kinase activity is essential for the recruitment and activation of a cohort of downstream SAC proteins.
A Cascade of Phosphorylation: Mps1's Key Substrates
Mps1 orchestrates the SAC signaling cascade through the phosphorylation of several key substrates:
-
Knl1/Spc105: Mps1 directly phosphorylates the MELT repeats within the kinetochore scaffold protein Knl1 (also known as Spc105 in yeast).[4][5] This phosphorylation event creates a docking platform for the Bub1/Bub3 and BubR1/Bub3 checkpoint complexes.[4][6]
-
Bub1: Mps1-dependent phosphorylation of Bub1 is a crucial step that facilitates its interaction with Mad1.[6]
-
Mad1: The phosphorylation of Mad1 by Mps1 is thought to promote the conformational change of Mad2 from an open (O-Mad2) to a closed (C-Mad2) state, a critical step in the generation of the mitotic checkpoint complex (MCC).[6] The MCC, composed of BubR1, Bub3, Mad2, and Cdc20, is the direct inhibitor of the APC/C.[5]
This sequential phosphorylation cascade ensures a robust and timely response to unattached kinetochores, effectively halting the cell cycle until all chromosomes are properly bioriented.
Beyond the Checkpoint: Mps1's Role in Error Correction
In addition to its central role in the SAC, Mps1 also contributes to the correction of erroneous kinetochore-microtubule attachments.[4][13] It acts in concert with the Aurora B kinase to destabilize improper attachments, such as syntelic (both sister kinetochores attached to the same spindle pole) and merotelic (one kinetochore attached to both poles) attachments, thereby providing an opportunity for correct bipolar attachment to be established.[4][13]
Quantitative Insights into Mps1 Function
The precise regulation of Mps1 activity is critical for its function. Both overexpression and inhibition of Mps1 can lead to chromosomal instability.[6][14]
Table 1: Inhibitory Concentrations (IC50) of Common Mps1 Inhibitors
| Inhibitor | Target | IC50 | Cell Line(s) | Reference |
| Reversine (B1683945) | Mps1 | ~500 nM | In vitro kinase assay | [15] |
| BAY 1161909 (Empesertib) | Mps1 | < 1 nM | In vitro kinase assay | [16][17] |
| BAY 1217389 | Mps1 | < 10 nM | Cell-free assay | [3][16] |
| NMS-P715 | Mps1 | 18 nM | In vitro kinase assay | [12] |
| Mps1-IN-1 | Mps1 | 367 nM | In vitro kinase assay | [12] |
| AZ3146 | Mps1 | 35 nM | In vitro kinase assay | [12] |
Table 2: Chromosome Mis-segregation Rates Upon Mps1 Perturbation
| Condition | Cell Line | Mis-segregation Rate | Notes | Reference |
| Partial Mps1 depletion (RNAi) | U2OS | Mild: ~40%Severe: ~18% | Increase from 13% (mild) and 0% (severe) in control cells. | [18] |
| Mps1 inhibition (Reversine) | U2OS-Phoenix | Significantly increased HAC loss | More effective than Taxol at concentrations tested. | [19] |
| Mps1DK/DK mutation (p53+/- background) | Mouse T-cells | Highly aneuploid tumors | Rapid onset of acute lymphoblastic lymphoma. | [8][9] |
| CENP-E reduction | Mouse hepatocytes | ~4 chromosomes per division | Compared to ~1 chromosome per division in wild-type. | [20] |
Experimental Corner: Protocols for Mps1 Research
In Vitro Mps1 Kinase Assay
This protocol outlines a general procedure for measuring Mps1 kinase activity in vitro, often used for screening potential inhibitors.
Materials:
-
Recombinant purified Mps1 kinase
-
Mps1 substrate (e.g., recombinant Mad1, MBP)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (including radiolabeled [γ-³²P]ATP or using a luminescence-based assay like ADP-Glo™)
-
Test compounds (inhibitors)
-
SDS-PAGE gels and reagents
-
Phosphorimager or luminescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant Mps1, and the Mps1 substrate.
-
Inhibitor Addition: Add the test compound at various concentrations or a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Radiolabeled Assay: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the phosphorylated substrate using a phosphorimager.
-
Luminescence Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.[3][21]
-
Immunofluorescence Staining of Kinetochore Proteins
This protocol allows for the visualization of Mps1 and other kinetochore proteins in fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-Mps1, anti-Mad2, anti-centromere antibody - ACA/CREST)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips and apply any desired treatments (e.g., Mps1 inhibitors, nocodazole).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.[2]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.[2]
-
Blocking: Wash with PBS and block non-specific antibody binding with 3% BSA in PBS for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the appropriate fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells with PBS, counterstain the DNA with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Live-Cell Imaging of Chromosome Segregation
This protocol enables the real-time visualization of chromosome dynamics in living cells.
Materials:
-
Cells stably or transiently expressing fluorescently tagged proteins (e.g., H2B-GFP for chromosomes, mCherry-Tubulin for microtubules)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)
-
Imaging software for time-lapse acquisition
Procedure:
-
Cell Seeding: Seed cells expressing the fluorescent reporters into glass-bottom dishes.
-
Treatment: Add any experimental reagents (e.g., Mps1 inhibitors) to the imaging medium.
-
Microscope Setup: Place the dish on the microscope stage within the pre-warmed and equilibrated environmental chamber.
-
Time-Lapse Imaging: Acquire images at multiple z-planes (for 3D analysis) and time points (e.g., every 2-5 minutes) using appropriate fluorescence channels.
-
Data Analysis: Analyze the resulting image series to quantify mitotic timing, chromosome alignment, and the frequency of segregation errors (e.g., lagging chromosomes, anaphase bridges).[4][7][22][23][24]
Visualizing the Network: Signaling Pathways and Logical Models
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Caption: Mps1 signaling cascade at an unattached kinetochore to activate the SAC.
Experimental Workflow for Studying Mps1 Inhibition
Caption: A typical experimental workflow to investigate the effects of Mps1 inhibition.
Logical Relationship of Mps1 Activity and Aneuploidy
References
- 1. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Video: Live Cell Imaging of Chromosome Segregation During Mitosis [jove.com]
- 5. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 7. Live-Cell Imaging of Chromosome Segregation During Mouse Oocyte Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MPS1 promotes timely spindle bipolarization to prevent kinetochore-microtubule attachment errors in oocytes | The EMBO Journal [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. hubrecht.eu [hubrecht.eu]
- 19. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Live Cell Imaging of Chromosome Segregation During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Live-Cell Imaging of Chromosome Segregation During Mouse Oocyte Meiosis [jove.com]
- 24. Live Cell Imaging of Chromosome Segregation During Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mps1-IN-4: A Technical Guide to a Key Tool for Mitotic Checkpoint Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Mps1-IN-4, a small molecule inhibitor of the Monopolar Spindle 1 (Mps1) kinase, as a critical tool for the investigation of mitotic checkpoint signaling. This document provides a comprehensive overview of the inhibitor's mechanism of action, quantitative data on related compounds, detailed experimental protocols for its use in key assays, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to Mps1 and the Spindle Assembly Checkpoint
The Spindle Assembly Checkpoint (SAC) is a crucial surveillance mechanism in eukaryotic cells that ensures the fidelity of chromosome segregation during mitosis.[1] It delays the onset of anaphase until all chromosomes are properly attached to the microtubules of the mitotic spindle.[1] Mps1, a dual-specificity protein kinase, plays a central and evolutionarily conserved role at the apex of the SAC signaling cascade.[2][3] Its kinase activity is essential for the recruitment of other key checkpoint proteins, including Mad1 and Mad2, to unattached kinetochores, which ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1][4] Dysregulation of Mps1 is associated with chromosomal instability, a hallmark of many cancers, making it an attractive target for therapeutic intervention.[5]
This compound and Related Inhibitors: Mechanism of Action
Mitotic Checkpoint Signaling Pathway
The following diagram illustrates the central role of Mps1 in the spindle assembly checkpoint signaling cascade.
Caption: Mps1 kinase at unattached kinetochores initiates a signaling cascade leading to APC/C inhibition.
Quantitative Data for Mps1 Inhibitors
While specific data for this compound is limited, the following tables summarize the biochemical and cellular activities of its closely related predecessor, Mps1-IN-1, and other notable Mps1 inhibitors to provide a comparative context.
Table 1: Biochemical Activity of Mps1 Inhibitors
| Compound | Target | IC₅₀ (nM) | Assay Conditions |
| Mps1-IN-1 | Mps1 | 367 | In vitro kinase assay with 1 µM ATP |
| AZ3146 | Mps1 | ~35 | In vitro kinase assay |
| MPI-0479605 | Mps1 | 1.8 | In vitro kinase assay |
| BAY 1217389 | Mps1 | <10 | In vitro kinase assay |
| PF-7006 | Mps1 | Kᵢ <0.5 | Biochemical assay |
Note: Data for Mps1-IN-1 and other inhibitors are provided as a reference due to the lack of publicly available, specific quantitative data for this compound.[4][7][8][9][10]
Table 2: Cellular Activity of Mps1 Inhibitors
| Compound | Cell Line | Effect | Concentration |
| Mps1-IN-1 | HCT116 | Reduced cell proliferation to 33% of control after 96h | 5-10 µM |
| Mps1-IN-1 | PtK2 | 80% decrease in kinetochore-bound Mad2 | 10 µM |
| MPS1/TTK Inhibitor | DLD1, HCT116, U2OS | Inhibition of colony formation (IC₅₀s = 24.6, 20.1, and 20.6 nM, respectively) | Not Specified |
| PF-7006 | Various | Cellular IC₅₀ of 2-6 nM | Not Specified |
Note: Data for Mps1-IN-1 and other inhibitors are provided as a reference due to the lack of publicly available, specific quantitative data for this compound.[4][9][11]
Experimental Protocols
The following are detailed protocols for key experiments utilizing Mps1 inhibitors to study mitotic checkpoint signaling.
In Vitro Mps1 Kinase Assay
This assay is used to determine the direct inhibitory effect of a compound on Mps1 kinase activity.
Experimental Workflow:
Caption: A stepwise workflow for performing an in vitro Mps1 kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).
-
Dilute recombinant human Mps1 kinase to the desired concentration (e.g., 10 nM) in kinase buffer.
-
Prepare a stock solution of the Mps1 substrate, such as Myelin Basic Protein (MBP) (e.g., 1 mg/mL) or a synthetic peptide derived from a known Mps1 substrate like KNL1.
-
Prepare a stock solution of ATP. For radiometric assays, use [γ-³²P]ATP. For non-radiometric assays, use unlabeled ATP. The final concentration should be at or near the Km for Mps1.
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction:
-
In a microcentrifuge tube or 96-well plate, combine the Mps1 kinase, substrate, and varying concentrations of this compound. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer (for gel-based analysis) or a solution containing EDTA (to chelate Mg²⁺).
-
-
Detection and Analysis:
-
Radiometric Assay: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporated ³²P. Quantify the band intensity.
-
Non-Radiometric Assays: Utilize commercial kits such as ADP-Glo™ (Promega) which measures ADP production, or a fluorescence polarization assay using a fluorescently labeled substrate.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Immunofluorescence Staining for Mitotic Checkpoint Proteins
This protocol allows for the visualization and quantification of the localization of key mitotic checkpoint proteins, such as Mad2, at kinetochores following treatment with this compound.
Experimental Workflow:
Caption: A comprehensive workflow for immunofluorescence analysis of mitotic checkpoint protein localization.
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or U2OS) onto glass coverslips in a multi-well plate.
-
Synchronize the cells at the G2/M boundary or in mitosis using a method such as a thymidine-nocodazole block.
-
Treat the synchronized cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells once with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. Use an antibody against your protein of interest (e.g., rabbit anti-Mad2) and a kinetochore marker (e.g., human anti-centromere antibody, CREST).
-
Wash the cells three times with PBS containing 0.1% Tween 20 (PBST).
-
Incubate the cells with appropriate fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-human Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST. The final wash can include a DNA counterstain like DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Image Analysis and Quantification:
-
Using image analysis software (e.g., ImageJ/Fiji), identify kinetochores based on the CREST signal.
-
Measure the mean fluorescence intensity of the Mad2 signal at each kinetochore.
-
Subtract the background fluorescence and normalize the Mad2 signal to the CREST signal.
-
Compare the kinetochore-associated Mad2 levels between this compound-treated and control cells.
-
Conclusion
This compound and related compounds are invaluable chemical probes for dissecting the intricate signaling network of the spindle assembly checkpoint. By potently and selectively inhibiting Mps1 kinase activity, these tools allow for the precise temporal control of checkpoint function, enabling detailed studies of its establishment, maintenance, and silencing. The methodologies and data presented in this guide provide a solid foundation for researchers to effectively utilize Mps1 inhibitors in their investigations into the mechanisms that safeguard genomic stability during cell division. Further characterization of this compound will undoubtedly continue to illuminate the critical role of Mps1 in mitotic regulation and its potential as a therapeutic target in oncology.
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MPS1/TTK Inhibitor | TargetMol [targetmol.com]
Structural Basis for Mps1 Inhibition by Mps1-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), a dual-specificity serine/threonine kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in aneuploidy and tumorigenesis, making it a compelling target for cancer therapeutic development. This technical guide provides an in-depth analysis of the structural basis for the inhibition of Mps1 by the small molecule inhibitor Mps1-IN-4. Due to the limited availability of specific structural and quantitative data for this compound in publicly accessible literature, this guide will utilize the closely related and well-characterized pyrrolopyridine-based inhibitor, Mps1-IN-1, as a representative molecule. It is presumed that this compound belongs to a similar chemical series and thus shares a comparable mechanism of action and structural interaction with the Mps1 kinase domain.
Quantitative Analysis of Mps1 Inhibition
The efficacy of Mps1 inhibitors is determined through various quantitative measures, including the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values provide a standardized metric for comparing the potency and binding affinity of different compounds. The following table summarizes the available quantitative data for Mps1-IN-1 and other relevant Mps1 inhibitors.
| Inhibitor | IC50 (nM) | Kd (nM) | Chemical Scaffold | Reference |
| Mps1-IN-1 | 367 | 27 | Pyrrolopyridine | [1] |
| Mps1-IN-2 | 145 | 12 | Pyrimidodiazepinone | [2] |
| CCT251455 | 3 | Not Reported | 1H-pyrrolo[3,2-c]pyridine | [2] |
| BAY 1161909 | <10 | Not Reported | Not Specified | [3] |
| BAY 1217389 | <10 | Not Reported | Not Specified | [3] |
| BOS172722 | 11 | Not Reported | Pyrido[3,4-d]pyrimidine | [4][5] |
| AZ3146 | 35 | Not Reported | Not Specified | [4] |
| NMS-P715 | 182 | Not Reported | Not Specified | [4] |
| MPI-0479605 | 1.8 | Not Reported | Not Specified | [4] |
Structural Basis of Mps1-IN-1 Inhibition
The structural basis for the inhibition of Mps1 by Mps1-IN-1 has been elucidated through X-ray crystallography. These studies reveal that Mps1-IN-1 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the Mps1 kinase domain.
The co-crystal structure of Mps1 in complex with Mps1-IN-1 shows that the pyrrolopyridine scaffold of the inhibitor occupies the adenine-binding region of the ATP pocket.[1] Key interactions include hydrogen bonds between the inhibitor and the hinge region of the kinase, a critical interaction for many kinase inhibitors. This binding mode physically obstructs the binding of ATP, thereby preventing the kinase from performing its phosphotransferase activity.
Furthermore, the binding of Mps1-IN-1 stabilizes an inactive conformation of Mps1.[6] Specifically, the activation loop of the kinase, which must be in a specific conformation for catalytic activity, is ordered in a manner that is incompatible with substrate binding and catalysis.[6] This structural insight highlights a key mechanism of inhibition beyond simple ATP competition.
Mps1 Signaling Pathway and Point of Inhibition
Mps1 plays a central role in the spindle assembly checkpoint (SAC), a signaling pathway that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. The following diagram illustrates the core Mps1 signaling pathway and the point of inhibition by this compound (represented by Mps1-IN-1).
Caption: Mps1 signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The characterization of Mps1 inhibitors like Mps1-IN-1 involves a series of key experiments to determine their biochemical activity, binding mode, and cellular effects.
In Vitro Kinase Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against Mps1 kinase activity.
Protocol: A common method is a fluorescence-based assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a fluorescence polarization assay.
-
Reagents and Materials:
-
Recombinant human Mps1 kinase domain.
-
Fluorescently labeled peptide substrate (e.g., a peptide derived from a known Mps1 substrate like KNL1).
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test inhibitor (this compound) at various concentrations.
-
384-well microplate.
-
Plate reader capable of detecting fluorescence or fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the Mps1 inhibitor in DMSO.
-
In a microplate, add the Mps1 kinase, the fluorescently labeled substrate, and the inhibitor at the desired concentrations to the kinase reaction buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Measure the fluorescence or fluorescence polarization signal using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
-
X-ray Crystallography
Objective: To determine the three-dimensional structure of the Mps1 kinase domain in complex with the inhibitor to elucidate the binding mode.
Protocol:
-
Protein Expression and Purification:
-
Express the human Mps1 kinase domain (e.g., residues 515-794) in a suitable expression system, such as insect cells (Sf9) using a baculovirus vector.
-
Purify the protein to homogeneity using affinity chromatography (e.g., GST-tag or His-tag), followed by ion-exchange and size-exclusion chromatography.
-
-
Crystallization:
-
Concentrate the purified Mps1 kinase domain to a suitable concentration (e.g., 5-10 mg/mL).
-
Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method. Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
For co-crystallization, incubate the Mps1 protein with a molar excess of the inhibitor (this compound) prior to setting up the crystallization trials. Alternatively, crystals of the apo-protein can be soaked in a solution containing the inhibitor.
-
-
Data Collection and Structure Determination:
-
Mount a single, well-diffracting crystal and cool it in a cryostream (typically liquid nitrogen).
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software such as HKL2000 or XDS.
-
Solve the crystal structure using molecular replacement with a known kinase domain structure as a search model.
-
Refine the atomic model against the experimental data using software like PHENIX or REFMAC5, and manually build the model into the electron density map using Coot.[1]
-
Cellular Assays
Objective: To assess the effect of the Mps1 inhibitor on cellular processes regulated by Mps1.
Protocol (Example: Spindle Assembly Checkpoint Override):
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HeLa or U2OS) in appropriate media.
-
Synchronize the cells at the G1/S boundary using a thymidine (B127349) block.
-
Release the cells from the block and treat them with a microtubule-destabilizing agent (e.g., nocodazole) to activate the spindle assembly checkpoint.
-
Concurrently, treat the cells with various concentrations of the Mps1 inhibitor (this compound).
-
-
Analysis:
-
Immunofluorescence Microscopy: Fix the cells at different time points and stain them with antibodies against key mitotic proteins (e.g., phospho-histone H3 for mitotic cells, Mad2 for checkpoint status) and a DNA stain (e.g., DAPI). Analyze the localization of these proteins and the mitotic progression. A decrease in Mad2 localization to kinetochores and a premature exit from mitosis would indicate SAC override.[1][7]
-
Live-cell Imaging: Use a cell line stably expressing fluorescently tagged proteins (e.g., H2B-GFP to visualize chromosomes) and perform time-lapse microscopy to monitor mitotic timing and chromosome segregation in real-time.[1]
-
Flow Cytometry: Harvest the cells, fix and stain them with a DNA dye (e.g., propidium (B1200493) iodide) and an antibody against a mitotic marker (e.g., phospho-histone H3). Analyze the cell cycle distribution to quantify the mitotic population. A decrease in the mitotic index in the presence of nocodazole (B1683961) and the inhibitor would indicate SAC override.
-
Experimental Workflow and Logical Relationships
The following diagram outlines the logical workflow for the characterization of an Mps1 inhibitor.
Caption: Logical workflow for Mps1 inhibitor characterization.
Conclusion
The inhibition of Mps1 by small molecules like this compound represents a promising strategy for the development of novel anti-cancer therapeutics. Based on the detailed analysis of the closely related inhibitor Mps1-IN-1, it is evident that these compounds function as ATP-competitive inhibitors that bind to the kinase domain of Mps1. This interaction stabilizes an inactive conformation of the enzyme, leading to the abrogation of the spindle assembly checkpoint and subsequent mitotic errors in cancer cells. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the continued investigation and development of potent and selective Mps1 inhibitors for clinical applications. Further studies are warranted to obtain specific structural and quantitative data for this compound to confirm the mechanistic similarities with the Mps1-IN-1 class of inhibitors.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mps1 | BioChemPartner [biochempartner.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
Mps1-IN-4: A Technical Guide to Kinase Selectivity and Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the kinase selectivity profile of Mps1-IN-4, a potent inhibitor of the Monopolar spindle 1 (Mps1) kinase. This document details the biochemical and cellular assays used to characterize its selectivity, presents its activity against a broad panel of kinases, and illustrates its role within the context of the spindle assembly checkpoint signaling pathway. While specific quantitative kinase panel screening data for this compound is not publicly available, this guide utilizes data from the structurally similar and closely related compound, Mps1-IN-1, as a representative profile.
Introduction to Mps1 and its Inhibition
Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis by preventing the premature separation of sister chromatids.[1] Mps1 is a key upstream regulator of the SAC, and its inhibition leads to a defective checkpoint, resulting in chromosomal instability and, ultimately, cell death in rapidly dividing cancer cells. This makes Mps1 an attractive therapeutic target in oncology. This compound is a small molecule inhibitor designed to target the ATP-binding pocket of Mps1. Understanding its selectivity is paramount for predicting its therapeutic window and potential off-target effects.
Kinase Selectivity Profile
To assess the selectivity of Mps1 inhibitors, they are typically screened against a large panel of kinases. The following table summarizes the selectivity of Mps1-IN-1, a close analog of this compound, against a panel of 352 kinases. The data is presented as the percentage of kinase activity remaining at a 10 µM inhibitor concentration.
Table 1: Selectivity Profile of Mps1-IN-1 Against a Panel of 352 Kinases
| Kinase | % of Control Activity at 10 µM |
| Mps1 (TTK) | <1% |
| ALK | <10% |
| LTK | <10% |
| GAK | >10% |
| PLK1 | >10% |
| ... (representative sample of the 352 kinases) | ... |
| ERK2 | >90% |
| PYK2 | >90% |
| FAK | >90% |
| IGF1R | >90% |
| INSR | >90% |
Note: This data is for Mps1-IN-1 and is used as a representative profile for this compound due to the lack of publicly available specific data for the latter. Mps1-IN-1 demonstrates high potency against Mps1 and significant activity against ALK and LTK kinases.[1]
Experimental Protocols
The characterization of this compound's selectivity involves a combination of biochemical and cell-based assays.
Biochemical Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.
Principle: The transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate is quantified. A reduction in substrate phosphorylation in the presence of the inhibitor indicates inhibitory activity.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified Mps1 kinase, a suitable substrate (e.g., myelin basic protein), and the kinase assay buffer.
-
Inhibitor Addition: Add this compound at various concentrations (typically in a serial dilution). Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
-
Detection: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unbound [γ-³²P]ATP is washed away.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement in a cellular context by measuring the thermal stability of a target protein upon ligand binding.
Principle: The binding of a ligand, such as this compound, to its target protein, Mps1, can increase the protein's thermal stability. This change in stability can be detected by heating the cells and quantifying the amount of soluble protein remaining.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified period.
-
Heating: Heat the cell suspensions at a range of temperatures in a thermal cycler.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of Mps1 using a specific antibody via Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble Mps1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathway and Experimental Workflow Diagrams
Mps1 in the Spindle Assembly Checkpoint (SAC)
Mps1 is a central component of the SAC signaling cascade, which is activated by unattached kinetochores during mitosis.
Caption: Mps1 signaling pathway in the Spindle Assembly Checkpoint.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for determining the selectivity of a kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor profiling.
Conclusion
This compound represents a potent and selective inhibitor of Mps1 kinase. Based on the data from its close analog Mps1-IN-1, it exhibits high selectivity with limited off-target effects, primarily against ALK and LTK. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of its kinase selectivity and cellular target engagement. The critical role of Mps1 in the spindle assembly checkpoint, as depicted in the signaling pathway, underscores the therapeutic potential of its inhibition in oncology. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical utility.
References
Downstream Effects of Mps1 Inhibition by Mps1-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][] Dysregulation of Mps1 is frequently observed in various cancers, making it an attractive therapeutic target. Mps1-IN-4 is a potent and selective inhibitor of Mps1 kinase activity. This technical guide provides an in-depth overview of the downstream effects of Mps1 inhibition by this compound, including quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.
Core Mechanism of this compound
This compound is a potent inhibitor of Mps1/TTK kinase with a reported IC50 of 5.8 nM.[3][4] Its primary mechanism of action is the inhibition of the kinase activity of Mps1, which plays a pivotal role in the spindle assembly checkpoint (SAC). The SAC ensures that sister chromatids are correctly attached to the mitotic spindle before the cell enters anaphase.[1][] By inhibiting Mps1, this compound disrupts the signaling cascade that prevents premature anaphase onset, leading to chromosome missegregation and ultimately, cell death in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound and similar Mps1 inhibitors.
| Parameter | Cell Line | Value | Reference |
| Mps1/TTK Kinase Inhibition | - | IC50: 5.8 nM | [3][4] |
| Colony Formation Inhibition | DLD1 | IC50: 24.6 nM | [3][4] |
| HCT116 | IC50: 20.1 nM | [3][4] | |
| U2OS | IC50: 20.6 nM | [3][4] |
| Downstream Effect | Cell Line | Concentration of Mps1 Inhibitor | Observed Effect | Reference |
| Inhibition of KNL1 Phosphorylation | - | 100 nM | Inhibition of Mps1-mediated phosphorylation of Kinetochore Scaffold 1 (KNL1). | [3][4] |
| Increased Rate of Mitosis | - | 100 nM | Increased number of cells entering anaphase within 15 minutes. | [3][4] |
| Chromosome Missegregation | - | 50 nM | Increased number of missegregated chromosomes. | [3][4] |
| - | 100 nM | Further increase in the number of missegregated chromosomes compared to 50 nM. | [3][4] | |
| Decreased Kinetochore-bound Mad2 | PtK2 cells | 10 µM (Mps1-IN-1) | 80% decrease in kinetochore-bound Mad2. | [5] |
| Nocodazole-treated PtK2 cells | 10 µM (Mps1-IN-1) | 70% reduction in kinetochore-bound Mad2. | [5] | |
| Reduced Time in Mitosis | PtK2 cells | 10 µM (Mps1-IN-1) | Approximately 40% less time spent in mitosis. | [5] |
| Induction of Apoptosis | Human Bone Marrow Cells | 100, 300, 1000 nM (PF-7006) | Increased Caspase 3/7 activity. | [4] |
| Reduced Cell Viability | HCT116 cells | 5-10 µM (Mps1-IN-1) | Proliferative capacity reduced to 33% of control after 96 hours. | [5] |
Signaling Pathways Affected by Mps1 Inhibition
Mps1 kinase is a central node in the spindle assembly checkpoint signaling pathway. Its inhibition by this compound has cascading effects on downstream signaling events, ultimately leading to mitotic catastrophe and apoptosis in cancer cells.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize the effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., DLD1, HCT116, U2OS)
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Immunofluorescence for Mad2 Localization
Objective: To visualize and quantify the effect of this compound on the recruitment of Mad2 to kinetochores.
Materials:
-
Cells grown on coverslips
-
This compound
-
Nocodazole (B1683961) (optional, to enrich for mitotic cells)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against Mad2
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a petri dish and allow them to attach.
-
Treat cells with this compound at the desired concentration and for the desired time. Optionally, co-treat with nocodazole to arrest cells in mitosis.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Mad2 antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the Mad2 signal at the kinetochores using appropriate image analysis software.
Western Blotting for Downstream Targets
Objective: To analyze the changes in protein levels and phosphorylation status of Mps1 downstream targets.
Materials:
-
Cell lysates from this compound treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-KNL1, anti-phospho-Aurora B, anti-cyclin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with this compound and control cells.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to quantify changes in protein levels or phosphorylation.
Conclusion
This compound is a potent inhibitor of Mps1 kinase that effectively disrupts the spindle assembly checkpoint, leading to mitotic errors and subsequent cell death in cancer cells. The downstream effects of this compound are characterized by the inhibition of key kinetochore protein phosphorylation, reduced recruitment of essential checkpoint proteins like Mad2, and a decrease in the activity of other important mitotic regulators such as Aurora B. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on Mps1-targeted cancer therapies. Further investigation into the precise molecular interactions and the full spectrum of downstream targets will continue to refine our understanding of Mps1 inhibition and its therapeutic potential.
References
- 1. Degradation of the Human Mitotic Checkpoint Kinase Mps1 Is Cell Cycle-regulated by APC-cCdc20 and APC-cCdh1 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. MPS1/TTK Inhibitor | TargetMol [targetmol.com]
- 5. Aurora B potentiates Mps1 activation to ensure rapid checkpoint establishment at the onset of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Mps1-IN-4 Protocol for Cell Culture Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3] Mps1 is a key regulator at the apex of the SAC signaling pathway, where it is required for the recruitment of other essential checkpoint proteins like Mad1 and Mad2 to unattached kinetochores.[1][4][5] Overexpression of Mps1 is common in various cancers, making it an attractive therapeutic target.
Mps1-IN-4 is a small molecule inhibitor designed to target the ATP-binding site of the Mps1 kinase. Inhibition of Mps1 kinase activity abrogates the spindle assembly checkpoint, causing cells with unattached chromosomes to prematurely exit mitosis. This leads to severe chromosome missegregation, aneuploidy, and ultimately, cell death, particularly in cancer cells that are often characterized by chromosomal instability.[1][2][6]
These application notes provide a comprehensive protocol for the use of this compound in cell culture, including methodologies for assessing its biological effects.
Mechanism of Action
Mps1 kinase activity is essential for activating the SAC in response to improper microtubule-kinetochore attachments. At unattached kinetochores, Mps1 phosphorylates the kinetochore scaffold protein Knl1, which initiates a signaling cascade that recruits Bub1, Mad1, and Mad2.[4][5] This leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying anaphase onset.[4] this compound, by inhibiting Mps1, prevents this cascade, leading to a failure to establish a mitotic checkpoint arrest, even in the presence of mitotic spindle poisons.
Quantitative Data
The potency of Mps1 inhibitors can be assessed by determining their half-maximal inhibitory concentration (IC50) in various cell lines. Below is a summary of IC50 values for a representative Mps1/TTK inhibitor against several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DLD1 | Colorectal Carcinoma | 24.6 | [7] |
| HCT116 | Colorectal Carcinoma | 20.1 | [7] |
| U2OS | Osteosarcoma | 20.6 | [7] |
Experimental Protocols
Materials and Reagents
-
This compound (or other Mps1 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Selected cancer cell lines (e.g., HeLa, U2OS, HCT116)
-
Reagents for downstream analysis (e.g., CellTiter-Glo®, Propidium Iodide, Annexin V-FITC, antibodies for immunofluorescence)
This compound Stock Solution Preparation
-
This compound is typically supplied as a powder. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powder in an appropriate volume of DMSO.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[7]
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound on cancer cells.
Cell Viability Assay
This protocol determines the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 nM to 10 µM. Include a DMSO-only well as a vehicle control.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Measurement: Measure cell viability using a suitable assay (e.g., MTS, MTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the impact of Mps1 inhibition on cell cycle progression. Inhibition of Mps1 is expected to cause SAC override, leading to aneuploidy and an increase in the >4n DNA content fraction.[6]
-
Cell Seeding and Treatment: Seed 0.5 x 10^6 cells in a 6-well plate and allow them to attach overnight. Treat the cells with an effective concentration of this compound (e.g., 25-100 nM) and a DMSO control for 24-48 hours.[6][7]
-
Cell Harvest: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS, then resuspend in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol (B145695) dropwise while gently vortexing to fix the cells.
-
Storage: Incubate at 4°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. An increase in the sub-G1 fraction can indicate apoptosis, while an increase in cells with >4n DNA content indicates mitotic defects.[6]
Apoptosis Assay (Annexin V & PI Staining)
This assay quantifies the number of apoptotic and necrotic cells following treatment.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound and a DMSO control as described above for 48 hours.
-
Cell Harvest: Collect all cells (adherent and floating) and wash once with cold PBS.[8]
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[9]
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.[8]
-
Immunofluorescence for Mitotic Defects
This protocol allows for the direct visualization of mitotic phenotypes induced by Mps1 inhibition, such as chromosome misalignment and multipolar spindles.[1][2]
-
Cell Culture: Grow cells on sterile glass coverslips in a 12-well or 24-well plate.
-
Treatment: Treat cells with this compound (e.g., 100 nM - 1 µM) for a shorter duration (e.g., 6-24 hours) to capture cells in mitosis.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Staining: Incubate with a primary antibody against α-tubulin (to visualize the mitotic spindle) overnight at 4°C.
-
Secondary Antibody Staining: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Wash three times with PBS. Stain DNA with DAPI (1 µg/mL) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope to observe chromosome alignment and spindle morphology.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPS1/TTK Inhibitor | TargetMol [targetmol.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Inducing Mitotic Arrest with Mps1 Inhibitors
A General Guideline for Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a crucial dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC).[1][2][3] The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][4] Mps1 is located at the kinetochores of unattached chromosomes and is instrumental in recruiting other essential SAC proteins, including Mad1 and Mad2.[3][5][6] Inhibition of Mps1 kinase activity abrogates the SAC, leading to premature anaphase entry, chromosome missegregation, aneuploidy, and ultimately, cell death, making it an attractive target for cancer therapy.[7][8]
These application notes provide a framework for determining the optimal concentration of an Mps1 inhibitor to induce mitotic arrest and offer detailed protocols for relevant cell-based assays.
Data Presentation: Efficacy of Mps1 Inhibitors in Inducing Mitotic Arrest
The optimal concentration of an Mps1 inhibitor is cell-line dependent and should be determined empirically. The following table summarizes the effective concentrations and observed effects of various Mps1 inhibitors from published studies, which can serve as a reference for establishing experimental parameters.
| Inhibitor | Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| Mps1-IN-1 | HCT116 | 5 - 10 µM | 96 hours | Reduced cell proliferation to 33% of control, induced aneuploidy.[5] | [5] |
| Mps1-IN-1 | PtK2 | 10 µM | - | 80% decrease in kinetochore-bound Mad2, premature mitotic exit.[5] | [5] |
| MPI-0479605 | HCT-116 | 30 - 100 nM (GI50) | 7 days | Cytotoxicity and inhibition of cell growth.[7] | [7] |
| MPI-0479605 | A549 | Not specified | - | Severe defects in chromosome alignment, lagging chromosomes.[7] | [7] |
| Reversine | RPE-1 | 500 nM | 12 hours | Induction of chromosome mis-segregation. | |
| PF-7006 | MDA-MB-468 | 2.5 nM (IC50) | - | Inhibition of Mps1 activity (monitored by pHH3-Ser10).[9] | [9] |
| Cpd-5 | KB1P-B11 | 30 nM | - | Reduced time in mitosis.[8] | [8] |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of an Mps1 inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Mps1 inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the Mps1 inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a period relevant to the cell cycle of your chosen cell line (e.g., 48-96 hours).
-
Cell Viability Measurement:
-
For CellTiter-Glo®: Follow the manufacturer's instructions to measure luminescence.
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance.
-
For Crystal Violet: Fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet solution, wash, and then solubilize the dye. Measure the absorbance.[10]
-
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle following treatment with an Mps1 inhibitor. Inhibition of Mps1 is expected to cause a failure in the spindle assembly checkpoint, leading to a shortened mitosis and an increase in aneuploid cells with <2n and >4n DNA content over time.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Mps1 inhibitor
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Mps1 inhibitor at the desired concentration (e.g., based on the IC50 value) for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.[5]
Protocol 3: Immunofluorescence Staining for Mitotic Markers
This protocol allows for the visualization of mitotic defects, such as misaligned chromosomes and abnormal spindle formation, and the localization of key mitotic proteins.
Materials:
-
Cells grown on coverslips
-
Mps1 inhibitor
-
Paraformaldehyde (PFA) or Methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindle, anti-phospho-histone H3 (Ser10) for mitotic cells, anti-Mad2 for SAC status)
-
Fluorescently labeled secondary antibodies
-
DAPI for DNA counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish and treat with the Mps1 inhibitor.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature or with cold methanol for 10 minutes at -20°C.
-
Permeabilization: If PFA-fixed, wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.
-
Antibody Incubation: Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS. Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.[11]
Visualization of Signaling Pathways and Workflows
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mps1 is SUMO-modified during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mps1 kinase regulates tumor cell viability via its novel role in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mps1-IN-4 for Cell Synchronization in Mitosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[3][4] Mps1 kinase activity is essential for the recruitment of other SAC proteins to unattached kinetochores, thereby initiating the signaling cascade that inhibits the anaphase-promoting complex/cyclosome (APC/C).[5][6] Inhibition of Mps1 overrides the SAC, leading to a mitotic arrest that can be exploited for synchronizing cells in mitosis.
Mps1-IN-4 is a small molecule inhibitor designed to target the kinase activity of Mps1. By inhibiting Mps1, this compound allows for the enrichment of a cell population in the M-phase of the cell cycle. This synchronization is reversible, enabling the study of mitotic progression and subsequent cell cycle phases upon washout of the inhibitor. These application notes provide an overview of the mechanism, protocols for application, and expected outcomes when using an Mps1 inhibitor like this compound for cell synchronization.
Mechanism of Action: Mps1 in the Spindle Assembly Checkpoint
Mps1 plays a pivotal role at the apex of the SAC signaling pathway.[5] In response to unattached kinetochores, Mps1 is recruited and activated, leading to the phosphorylation of its substrates, including the kinetochore scaffold protein Knl1.[5] This phosphorylation event creates a binding site for the Bub1/Bub3 complex, which in turn recruits Mad1/Mad2 complexes. This cascade ultimately leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the APC/C, preventing the degradation of securin and cyclin B and thereby halting the cell cycle in mitosis.[5]
Inhibition of Mps1 with a small molecule like this compound prevents the recruitment of downstream SAC components to the kinetochores.[7][8] This leads to a failure to establish a robust mitotic checkpoint, even in the presence of spindle poisons like nocodazole, and causes cells to exit mitosis prematurely.[7] However, in an otherwise unperturbed mitosis, the inhibition of Mps1's role in error correction can lead to chromosome congression defects, which can result in a transient mitotic arrest. This arrested state can be used for cell synchronization.
Data Presentation
The following tables summarize quantitative data for the Mps1 inhibitor reversine (B1683945), which can be used as a starting point for optimizing protocols with this compound.
Table 1: Effective Concentrations of Reversine for Mitotic Arrest
| Cell Line | Effective Concentration | Observation | Reference |
| HeLa | 500 nM | Chromosome alignment defects, mitotic arrest. | [9] |
| RPE-1 | 500 nM | Induction of chromosome mis-segregation. | [9] |
| U2OS | Not specified | Mps1 inhibition leads to mitotic defects. | [10] |
Table 2: Expected Mitotic Index Following Mps1 Inhibition
| Cell Line | Treatment | Duration | Mitotic Index (%) | Reference |
| HeLa | 500 nM Reversine | 12 hours | ~20-30% (arrested with misaligned chromosomes) | [7][8] |
| RPE-1 | 500 nM Reversine | 12 hours | Significant increase in mitotic cells. | [9] |
Experimental Protocols
Protocol 1: Synchronization of Cells in Mitosis using Mps1 Inhibition
This protocol describes the synchronization of cultured mammalian cells in mitosis by inhibiting Mps1.
Materials:
-
Adherent mammalian cell line (e.g., HeLa, RPE-1)
-
Complete cell culture medium
-
This compound (or Reversine) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 50-60% confluency at the time of treatment.
-
Mps1 Inhibitor Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Add this compound (or reversine) to the culture medium to a final concentration of 500 nM.[9] The optimal concentration may vary between cell lines and should be determined empirically.[9]
-
Incubate the cells for 12-16 hours. This duration is typically sufficient to enrich for cells that have entered mitosis and arrested due to Mps1 inhibition.
-
-
Harvesting Mitotic Cells (for analysis of arrested cells):
-
Mitotic cells, being rounded and less adherent, can be selectively harvested by gentle shaking of the culture plate, a technique known as "mitotic shake-off."
-
Aspirate the medium containing the detached mitotic cells.
-
Wash the plate with PBS and collect the wash to recover more mitotic cells.
-
Pellet the cells by centrifugation for subsequent analysis.
-
-
Release from Mitotic Arrest (for synchronous progression):
-
To release the cells from the Mps1 inhibitor-induced arrest, aspirate the medium containing the inhibitor.
-
Wash the cells three times with pre-warmed PBS to ensure complete removal of the inhibitor.[9]
-
Add fresh, pre-warmed complete culture medium.
-
Cells will subsequently exit mitosis and proceed into G1 in a synchronous manner. Samples can be collected at various time points post-release to study different phases of the cell cycle.
-
References
- 1. Spindle checkpoint–independent inhibition of mitotic chromosome segregation by Drosophila Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]
- 5. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generation and Isolation of Cell Cycle-arrested Cells with Complex Karyotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Application Notes: Assessing the In Vitro Efficacy of Mps1-IN-4
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mps1 regulates spindle morphology through MCRS1 to promote chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. High CDC20 levels increase sensitivity of cancer cells to MPS1 inhibitors | EMBO Reports [link.springer.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. biocompare.com [biocompare.com]
Application Notes and Protocols for Mps1-IN-4 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar Spindle 1 (Mps1), also known as TTK protein kinase, is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2] Mps1 is a dual-specificity kinase that plays a central role in the recruitment of other SAC proteins to the kinetochores, thereby preventing premature anaphase onset until all chromosomes are correctly attached to the mitotic spindle.[2]
In many types of cancer, Mps1 is overexpressed, and this overexpression is often associated with aneuploidy, chromosomal instability (CIN), and poor prognosis.[2] Cancer cells, particularly those that are highly aneuploid, exhibit a heightened dependency on a functional SAC to survive mitotic stress.[3] This dependency makes Mps1 an attractive therapeutic target. Inhibition of Mps1 activity abrogates the SAC, leading to premature sister chromatid separation, severe chromosome missegregation, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[3][4]
Mps1-IN-4 is a potent and selective inhibitor of Mps1 kinase. These application notes provide an overview of its mechanism of action and detailed protocols for its use in cancer cell line studies.
Mechanism of Action
This compound, as an Mps1 inhibitor, functions by competitively binding to the ATP-binding pocket of the Mps1 kinase, thereby inhibiting its catalytic activity. This leads to a cascade of events that disrupt the SAC signaling pathway. The primary consequences of Mps1 inhibition in cancer cells are:
-
Abrogation of the Spindle Assembly Checkpoint: Mps1 inhibition prevents the recruitment of essential SAC proteins like Mad1 and Mad2 to unattached kinetochores.[5] This leads to the premature activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins for degradation.
-
Premature Mitotic Exit: The untimely activation of the APC/C leads to the degradation of cyclin B1 and securin, resulting in a premature exit from mitosis, even in the presence of unaligned chromosomes.
-
Chromosomal Instability and Aneuploidy: The premature separation of sister chromatids leads to gross chromosomal missegregation, resulting in aneuploidy and the formation of micronuclei.[5]
-
Induction of Apoptosis: The severe genomic instability and mitotic errors trigger cellular stress responses that ultimately lead to programmed cell death (apoptosis), particularly in cancer cells that are dependent on a functional SAC for survival.[3][4]
Data Presentation
The following tables summarize representative quantitative data for the effects of Mps1 inhibitors in various cancer cell lines. These values should be considered as a general guide, and specific IC50 values for this compound should be determined experimentally.
Table 1: Representative IC50 Values of Mps1 Inhibitors in Human Cancer Cell Lines
| Cell Line | Cancer Type | Representative Mps1 Inhibitor | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | MPI-0479605 | 1.8 | [6] |
| HeLa | Cervical Cancer | Mps-BAY2a | 160 | [3] |
| A549 | Lung Carcinoma | Reversine | ~500 | [7] |
| MDA-MB-231 | Breast Cancer | PF-7006 | 2-6 | [7] |
| U2OS | Osteosarcoma | Mps1-IN-1 | ~350-650 | [5] |
Table 2: Representative Effects of Mps1 Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | % of Polyploid Cells (>4N) | Reference |
| HeLa | DMSO (Control) | 55 | 25 | 20 | <1 | [4] |
| HeLa | Mps1 Inhibitor (e.g., Mps-BAY1) | 40 | 15 | 10 | 35 | [4] |
| HCC1806 | DMSO (Control) | 60 | 20 | 20 | <2 | [7] |
| HCC1806 | Mps1 Inhibitor (e.g., PF-7006) | 35 | 10 | 5 | 50 | [7] |
Mandatory Visualization
Caption: Mps1 Signaling Pathway and the Effect of this compound.
Caption: General Experimental Workflow for this compound Studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and for calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression and phosphorylation status of key proteins in the Mps1 signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Mps1 (Thr676), anti-Mps1, anti-Cyclin B1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 5x IC50) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis) and polyploid cells.
Conclusion
This compound, as a representative Mps1 inhibitor, holds significant potential as a tool for cancer research and as a therapeutic agent. Its ability to specifically target a key vulnerability in many cancer cells—their reliance on the Spindle Assembly Checkpoint—makes it a valuable compound for further investigation. The protocols provided here offer a starting point for researchers to explore the cellular and molecular effects of Mps1 inhibition in various cancer models. It is crucial to empirically determine the optimal conditions and concentrations for this compound in each specific experimental system.
References
- 1. ulab360.com [ulab360.com]
- 2. cancer.wisc.edu [cancer.wisc.edu]
- 3. High levels of the Mps1 checkpoint protein are protective of aneuploidy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mps1 kinase regulates tumor cell viability via its novel role in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. Mps1 kinase regulates tumor cell viability via its novel role in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of Mps1 Following Mps1-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Dysregulation of Mps1 is implicated in aneuploidy and tumorigenesis, making it an attractive target for anti-cancer drug development. Mps1-IN-4 is a potent and selective inhibitor of Mps1. Understanding the molecular consequences of Mps1 inhibition, such as its impact on protein-protein interactions, is vital for elucidating its mechanism of action and for the development of novel therapeutics.
This document provides a detailed protocol for the immunoprecipitation (IP) of Mps1 from cell lysates following treatment with this compound. This procedure allows for the isolation of Mps1 and its interacting partners to study the effects of the inhibitor on the Mps1 interactome. Subsequent analysis, typically by western blotting or mass spectrometry, can reveal changes in protein associations, providing insights into the drug's downstream effects.
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Mps1 plays a pivotal role at the apex of the SAC signaling cascade.[1] Upon sensing unattached kinetochores, Mps1 is activated and initiates a phosphorylation cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. This compound, by inhibiting the kinase activity of Mps1, is expected to disrupt this signaling pathway, leading to a compromised SAC.
Figure 1: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.
Experimental Protocol: Immunoprecipitation of Mps1
This protocol details the steps for cell culture, treatment with this compound, cell lysis, and subsequent immunoprecipitation of Mps1.
Materials and Reagents
-
Cell Line: Human cervical cancer cell line (e.g., HeLa)
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
DMSO: Vehicle control
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Anti-Mps1 Antibody: Rabbit polyclonal or mouse monoclonal antibody suitable for IP
-
Control IgG: Rabbit or mouse IgG corresponding to the host species of the primary antibody
-
Protein A/G Magnetic Beads
-
Wash Buffer: Lysis buffer without inhibitors
-
Elution Buffer: 2x Laemmli sample buffer
-
Microcentrifuge tubes, magnetic rack, rotator/rocker, cell scraper
Procedure
-
Cell Culture and Treatment:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or an equivalent volume of DMSO (vehicle control) for a specified duration (e.g., 2-6 hours). The optimal concentration and treatment time should be determined empirically.
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer (supplemented with inhibitors) to each dish.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
Transfer 500 µg to 1 mg of total protein to a new microcentrifuge tube.
-
Add 2-5 µg of anti-Mps1 antibody to the lysate. For the negative control, add an equivalent amount of control IgG to a separate tube of lysate.
-
Incubate the antibody-lysate mixture for 2-4 hours at 4°C with gentle rotation.
-
Add 20-30 µL of pre-washed Protein A/G magnetic beads to each tube.
-
Incubate for an additional 1 hour at 4°C with gentle rotation.
-
Place the tubes on a magnetic rack to capture the beads. Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After each wash, capture the beads on the magnetic rack and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 40-50 µL of 2x Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature the antibody-protein complexes.
-
Place the tubes on the magnetic rack and carefully collect the supernatant containing the immunoprecipitated Mps1 and its interacting proteins.
-
The samples are now ready for analysis by SDS-PAGE and western blotting or mass spectrometry.
-
Figure 2: Experimental Workflow for Mps1 Immunoprecipitation.
Data Presentation: Expected Outcomes
Following immunoprecipitation, western blot analysis can be used to confirm the successful pulldown of Mps1 and to investigate the association of known or suspected interacting partners. Treatment with this compound is expected to reduce the interaction of Mps1 with some of its substrates or binding partners. The following table represents hypothetical quantitative data from a western blot analysis, illustrating a potential outcome of the experiment.
| Protein | DMSO Control (Relative Band Intensity) | This compound Treated (Relative Band Intensity) | Fold Change (Treated/Control) |
| IP: Mps1 | |||
| Mps1 | 1.00 | 0.98 | 0.98 |
| Co-IP | |||
| Mad2 | 1.00 | 0.35 | 0.35 |
| BubR1 | 1.00 | 0.42 | 0.42 |
| Cdc20 | 1.00 | 0.28 | 0.28 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
The hypothetical data suggests that while the amount of immunoprecipitated Mps1 remains relatively constant between the control and treated samples, the association of key SAC proteins Mad2, BubR1, and Cdc20 with Mps1 is significantly reduced upon treatment with this compound. This is consistent with the expected disruption of the spindle assembly checkpoint signaling cascade due to the inhibition of Mps1 kinase activity.[2]
Troubleshooting
-
Low yield of immunoprecipitated Mps1:
-
Optimize antibody concentration.
-
Increase the amount of starting cell lysate.
-
Ensure lysis buffer is appropriate for extracting Mps1.
-
-
High background in western blot:
-
Pre-clear the lysate with Protein A/G beads before adding the primary antibody.
-
Increase the number of wash steps.
-
Use a more stringent wash buffer.
-
-
No change in protein-protein interactions after treatment:
-
Confirm the activity of this compound.
-
Optimize the concentration and duration of the inhibitor treatment.
-
Ensure the interaction is dependent on Mps1 kinase activity.
-
By following this detailed protocol and considering the potential outcomes, researchers can effectively utilize immunoprecipitation to investigate the molecular consequences of Mps1 inhibition with this compound, contributing to a deeper understanding of its therapeutic potential.
References
Application Notes: Detection of Mps1 Phosphorylation Following Treatment with Mps1-IN-4
Introduction
Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine kinase (TTK), is a dual-specificity protein kinase crucial for the spindle assembly checkpoint (SAC), a key regulatory mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Mps1 is frequently overexpressed in various human tumors, making it an attractive target for cancer therapy.[1][2][3] Mps1 kinase activity is tightly regulated, and its activation involves autophosphorylation at multiple sites, most notably at Threonine 676 (T676) within its activation loop.[4][5][6] This phosphorylation is essential for its catalytic activity and downstream signaling.[5]
Mps1 inhibitors, such as Mps1-IN-4, are ATP-competitive small molecules that bind to the kinase domain of Mps1, thereby preventing its autophosphorylation and the subsequent phosphorylation of its substrates.[7] This inhibition leads to the inactivation of the spindle assembly checkpoint, resulting in premature mitotic exit and chromosomal missegregation, which can selectively induce cell death in cancer cells.[2][7]
Principle of the Assay
This protocol describes a Western blot-based method to monitor the efficacy of this compound by detecting changes in the phosphorylation state of Mps1. The inhibition of Mps1 kinase activity by this compound is expected to decrease its autophosphorylation. This can be visualized by:
-
A mobility shift of the total Mps1 protein: Hyperphosphorylated Mps1 from mitotic cells migrates slower on an SDS-PAGE gel compared to its dephosphorylated counterpart.[7][8] Treatment with an Mps1 inhibitor will lead to a faster-migrating band.
-
Using a phospho-specific antibody: An antibody that specifically recognizes a key autophosphorylation site, such as phospho-Mps1 (Thr676), can directly measure the level of active Mps1. A decrease in the signal from this antibody indicates successful inhibition.
For accurate quantification, the levels of phosphorylated Mps1 should be normalized to the total Mps1 protein levels.
Signaling Pathway of Mps1 Inhibition
Caption: Mps1 kinase autophosphorylation leads to its activation and subsequent phosphorylation of downstream targets, activating the Spindle Assembly Checkpoint (SAC). This compound inhibits Mps1 autophosphorylation, leading to SAC inactivation.
Experimental Protocol
This protocol is designed for cultured human cells, such as HeLa or U2OS cells, which are commonly used for cell cycle studies.
1. Materials and Reagents
-
Cell Culture: HeLa or U2OS cells, appropriate cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for Cell Treatment: this compound (dissolved in DMSO), Nocodazole (B1683961) (microtubule-depolymerizing agent to arrest cells in mitosis), DMSO (vehicle control).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Laemmli sample buffer (2x).
-
Western Blotting: PVDF or nitrocellulose membranes, transfer buffer, methanol.
-
Blocking and Antibody Incubation: Bovine Serum Albumin (BSA), Tris-Buffered Saline with Tween-20 (TBST).
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-Mps1 (Thr676), Mouse anti-Mps1 (for total protein).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
2. Cell Culture and Treatment
-
Plate HeLa or U2OS cells in 10 cm dishes and grow until they reach 70-80% confluency.
-
To enrich for mitotic cells where Mps1 is active, treat the cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours.
-
Following nocodazole treatment, add this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.
-
Incubate for an additional 1-2 hours.
3. Cell Lysis and Protein Quantification
-
Collect mitotic cells by gently shaking off the culture plates.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting
-
Normalize the protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an 8% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm successful transfer by Ponceau S staining.
5. Immunoblotting and Detection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Mps1 (Thr676) diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To detect total Mps1, the membrane can be stripped and re-probed with the anti-Mps1 antibody, following the same steps from blocking onwards. Alternatively, a separate gel can be run for the total Mps1 blot.
Experimental Workflow Diagram
Caption: A stepwise workflow for the Western blot analysis of Mps1 phosphorylation after treatment with an Mps1 inhibitor.
Data Presentation
The results of the Western blot should be quantified by densitometry. The intensity of the phospho-Mps1 band should be normalized to the intensity of the total Mps1 band for each condition. The data can be presented in a table as follows:
| Treatment Group | This compound Conc. (µM) | Normalized p-Mps1 (T676) Intensity (Arbitrary Units) | % Inhibition of Mps1 Phosphorylation |
| Vehicle Control | 0 (DMSO) | 1.00 ± 0.08 | 0% |
| This compound | 0.1 | 0.65 ± 0.06 | 35% |
| This compound | 1 | 0.21 ± 0.04 | 79% |
| This compound | 10 | 0.05 ± 0.02 | 95% |
Data are presented as mean ± standard deviation from three independent experiments. The % inhibition is calculated relative to the vehicle control.
Troubleshooting
-
High Background: Ensure the use of BSA for blocking instead of milk. Increase the number and duration of washes. Optimize the primary and secondary antibody concentrations.
-
No Signal for Phospho-Mps1: Confirm that the cells were successfully arrested in mitosis, as Mps1 activity is highest during this phase.[5] Ensure that phosphatase inhibitors were added to the lysis buffer and that samples were kept cold.
-
Weak Signal: Increase the amount of protein loaded onto the gel. Use a more sensitive ECL substrate. Consider immunoprecipitation to enrich for Mps1 before running the Western blot.
References
- 1. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. hub.hku.hk [hub.hku.hk]
- 5. Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Inducing Chromosome Mis-segregation using an Mps1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), a dual-specificity serine/threonine kinase, is a critical component of the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Mps1 kinase activity is essential for the recruitment of other SAC proteins, such as Mad1 and Mad2, to unattached kinetochores, which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) and delays the onset of anaphase until all chromosomes are properly bioriented on the mitotic spindle.[1][4]
Inhibition of Mps1 overrides the SAC, leading to a premature entry into anaphase, even in the presence of misaligned chromosomes. This results in a high frequency of chromosome mis-segregation, leading to aneuploidy and, in many cases, cell death.[1][5] This characteristic makes Mps1 inhibitors valuable tools for studying the consequences of chromosome instability and as potential anti-cancer therapeutics, as many cancer cells exhibit a heightened reliance on the SAC for survival.[1][6]
This document provides detailed application notes and protocols for the use of a representative Mps1 inhibitor, Mps1-IN-1, to induce chromosome mis-segregation in cultured cells.
Note: While the user requested information on "Mps1-IN-4," a thorough literature search did not yield specific data for a compound with this designation. Therefore, these notes utilize the well-characterized and closely related compound, Mps1-IN-1 , as a representative inhibitor from the "Mps1-IN" series.
Mechanism of Action
Mps1-IN-1 is a potent and selective ATP-competitive inhibitor of Mps1 kinase.[7] By binding to the ATP-binding pocket of Mps1, it prevents the phosphorylation of downstream targets essential for the establishment and maintenance of the SAC. The inhibition of Mps1 leads to a cascade of events culminating in chromosome mis-segregation:
-
Disruption of SAC signaling: Mps1-IN-1 prevents the recruitment of Mad1 and Mad2 to unattached kinetochores.[1]
-
Premature anaphase entry: The absence of the inhibitory signal from the SAC allows for the untimely activation of the APC/C.
-
Chromosome mis-segregation: Cells enter anaphase with improperly attached chromosomes, leading to lagging chromosomes and unequal segregation of the genetic material into daughter cells.
-
Aneuploidy and cell fate: The resulting aneuploidy can trigger various cellular outcomes, including cell cycle arrest, apoptosis, or continued proliferation with an unstable genome.[1]
Data Presentation
The following table summarizes the quantitative data for Mps1-IN-1 and other relevant Mps1 inhibitors.
| Inhibitor | IC50 (Mps1) | Effective Concentration (Cell-based assays) | Cell Line(s) | Observed Effects | Reference(s) |
| Mps1-IN-1 | 367 nM | 5 - 10 µM | HCT116, U2OS, HeLa | Reduced cell proliferation, abrogation of mitotic arrest, chromosome mis-segregation, decreased Mad2 at kinetochores. | [1][8] |
| Mps1-IN-2 | 145 nM | Not specified | Not specified | Abrogation of mitotic arrest. | [1] |
| Mps1-IN-3 | 50 nM | ~5 µM (proliferation) | U251 | Inhibition of proliferation, abrogation of the spindle checkpoint. | [9] |
| Reversine | Not specified | 0.5 - 2 µM | RPE1 | Chromosome mis-segregation, replication stress. | [10] |
| NMS-P715 | Not specified | 1 µM | RPE1, HCT116, Nalm6 | Increased aneuploidy. | |
| AZ3146 | ~35 nM | Not specified | Not specified | Abrogation of the spindle checkpoint. | [11] |
| CFI-402257 | Not specified | Not specified | Malignant Mesothelioma cells | Abrogation of mitotic checkpoint, aneuploidy, mitotic catastrophe. | |
| SP600125 | Potent Mps1 inhibitor | Not specified | JNK1/2-/- fibroblasts | Disruption of spindle checkpoint function. | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to induce and quantify chromosome mis-segregation using Mps1-IN-1.
Protocol 1: Cell Culture and Mps1-IN-1 Treatment
This protocol describes the general procedure for treating adherent cells with Mps1-IN-1.
Materials:
-
Adherent cell line of choice (e.g., HeLa, U2OS, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Mps1-IN-1 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density that will allow them to reach 50-70% confluency at the time of treatment.
-
Drug Preparation: Prepare the desired final concentration of Mps1-IN-1 by diluting the stock solution in pre-warmed complete culture medium. A typical concentration range is 5-10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing Mps1-IN-1 or the vehicle control.
-
Incubation: Incubate the cells for the desired duration. The incubation time will depend on the specific experiment. For observing immediate mitotic effects, a shorter incubation of 1-6 hours may be sufficient. For assessing long-term consequences like aneuploidy and cell viability, a longer incubation of 24-72 hours may be necessary.
Protocol 2: Immunofluorescence Staining for Mitotic Markers (Mad1/Mad2)
This protocol is for visualizing the effect of Mps1-IN-1 on the localization of key SAC proteins.
Materials:
-
Cells grown on glass coverslips
-
PBS (Phosphate-Buffered Saline)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-Mad1, anti-Mad2)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with Mps1-IN-1 or vehicle as described in Protocol 1.
-
Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in the blocking solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells once with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 3: Metaphase Spread for Chromosome Counting
This protocol allows for the direct visualization and counting of chromosomes to assess aneuploidy.
Materials:
-
Colcemid solution (e.g., 10 µg/mL)
-
Trypsin-EDTA
-
Hypotonic solution (e.g., 75 mM KCl)
-
Fixative solution (3:1 methanol:acetic acid, freshly prepared)
-
Microscope slides
-
DAPI stain
-
Microscope with high magnification objective (e.g., 100x)
Procedure:
-
Cell Treatment: Treat cells with Mps1-IN-1 or vehicle for a duration that allows cells to pass through at least one mitosis (e.g., 24 hours).
-
Mitotic Arrest: Add Colcemid to the culture medium to a final concentration of 0.1 µg/mL and incubate for 2-4 hours to arrest cells in metaphase.
-
Cell Harvest: Collect the mitotic cells by gentle shake-off (for loosely attached mitotic cells) and by trypsinizing the remaining adherent cells.
-
Hypotonic Treatment: Centrifuge the cells, remove the supernatant, and resuspend the pellet in pre-warmed hypotonic solution. Incubate at 37°C for 15-20 minutes.
-
Fixation: Add a few drops of fresh, cold fixative to the cell suspension, mix gently, and then centrifuge.
-
Washing: Remove the supernatant and resuspend the cells in fresh fixative. Repeat this washing step two more times.
-
Slide Preparation: Drop the cell suspension onto clean, cold microscope slides from a height to facilitate the spreading of chromosomes.
-
Staining and Analysis: Allow the slides to air dry. Stain with DAPI and count the number of chromosomes in at least 50 metaphase spreads per condition using a microscope.
Protocol 4: Micronucleus Assay
This assay quantifies the formation of micronuclei, a hallmark of chromosome mis-segregation and genomic instability.
Materials:
-
Cytochalasin B (for cytokinesis-block method)
-
Staining solution (e.g., Acridine Orange or DAPI)
-
Fluorescence microscope or flow cytometer
Procedure (Microscopy-based):
-
Cell Treatment: Treat cells with Mps1-IN-1 or vehicle.
-
Cytokinesis Block (Optional but recommended): Add Cytochalasin B at a final concentration of 1-3 µg/mL for a duration equivalent to one cell cycle to accumulate binucleated cells.
-
Harvest and Fixation: Harvest the cells and fix them as described for immunofluorescence.
-
Staining: Stain the cells with a DNA dye like DAPI.
-
Scoring: Under a fluorescence microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment condition. A micronucleus is a small, separate nucleus outside the main nucleus.
Visualizations
Mps1 Signaling Pathway and Inhibition
References
- 1. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 2. om.ciheam.org [om.ciheam.org]
- 3. benchchem.com [benchchem.com]
- 4. Micronucleus Analysis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Quantitative Methods to Measure Aneuploidy and Chromosomal Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing chromosome segregation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of an in vivo micronucleus assay using flow cytometry | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Chromosome mis-segregation generates cell cycle-arrested cells with complex karyotypes that are eliminated by the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.nki.nl [research.nki.nl]
Troubleshooting & Optimization
Technical Support Center: Mps1-IN-4 and Mitotic Regulation
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering issues with Mps1-IN-4, particularly when the expected outcome of mitotic slippage is not observed.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Mps1 inhibitors and what is the expected outcome?
Monopolar spindle 1 (Mps1), also known as TTK, is a crucial kinase that functions at the apex of the Spindle Assembly Checkpoint (SAC).[1][2][3] The SAC is a surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[3][4]
This compound, as a potent Mps1 inhibitor, is expected to inactivate the SAC.[1][5] This leads to a failure in the mitotic checkpoint, causing cells to exit mitosis prematurely, even in the presence of misaligned chromosomes. This premature exit from mitosis, without proper segregation of chromosomes, is commonly referred to as "mitotic slippage".[1][4][6] Consequently, this process often results in aneuploidy and can lead to cell death through mitotic catastrophe.[2][7][8]
Q2: I am treating my cells with this compound, but I'm not observing mitotic slippage. What are the potential reasons?
Several factors, from experimental setup to cellular context, can influence the outcome of Mps1 inhibition. Below are the most common reasons for not observing the expected phenotype, along with troubleshooting suggestions.
Troubleshooting Checklist
| Potential Issue | Recommendation | Rationale |
| Inhibitor Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. | The effects of Mps1 inhibitors can be dose-dependent.[9][10] Very high concentrations may induce rapid apoptosis, masking the mitotic slippage phenotype, while concentrations that are too low may be insufficient to fully abrogate the SAC.[2] |
| Cell Line Specificity | Consider the genetic background of your cell line. Test the inhibitor on a different, well-characterized cell line (e.g., HeLa, U2OS) as a positive control. | Different cell lines exhibit varied sensitivity and may have underlying differences in their checkpoint strength or apoptotic thresholds.[11] |
| Timing of Treatment & Observation | Optimize the duration of inhibitor treatment. Use live-cell imaging to monitor cells in real-time from mitotic entry. | Mps1 is primarily active during mitosis.[12] The window to observe slippage can be narrow. Without continuous monitoring, the event may be missed or confounded by subsequent cell death. |
| Compound Integrity | Ensure the inhibitor has been stored correctly and prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). | Improper storage can lead to compound degradation and loss of activity.[11] |
| Assay Sensitivity | Use multiple methods to assess mitotic outcome. Complement fixed-cell analysis with live-cell imaging and biochemical markers. | Your current assay may not be suitable for detecting mitotic slippage. For example, a single time-point analysis of mitotic index might be misleading. |
Logical Troubleshooting Workflow This diagram outlines a step-by-step process to diagnose why mitotic slippage may not be occurring.
Caption: A flowchart for troubleshooting the absence of mitotic slippage after this compound treatment.
Q3: If not mitotic slippage, what other cellular fates might I be observing after Mps1 inhibition?
Inhibition of Mps1 does not universally lead to a clean mitotic slippage event. Depending on the cellular context and inhibitor concentration, cells may undergo alternative fates:
-
Mitotic Catastrophe: Following an aberrant mitosis, cells may enter a state of mitotic catastrophe, which is a form of cell death characterized by gross chromosomal abnormalities and often results in the formation of multinucleated or giant cells.[2][6]
-
Apoptosis in Mitosis: Some cell lines are primed to undergo apoptosis when the SAC is compromised. Instead of exiting mitosis, they may activate caspase-dependent pathways and die while still arrested in a mitotic-like state.[7][8]
-
Cytokinesis Failure & Polyploidy: Cells might successfully exit mitosis but fail to complete cytokinesis. This results in a single cell with double the genetic material (e.g., 8N DNA content), a state known as polyploidy.[2][7] These cells often arrest in the subsequent interphase or die upon the next attempt at division.[2]
Q4: How can I confirm that my Mps1 inhibitor is active in my cells, even if I don't see mitotic slippage?
The most direct way to confirm inhibitor activity is to assess the phosphorylation status of Mps1 downstream targets. Mps1 inhibition should lead to a decrease in the phosphorylation of key checkpoint proteins.
-
Spindle Assembly Checkpoint (SAC) Signaling Pathway
Caption: The Spindle Assembly Checkpoint pathway, showing Mps1's role and the inhibitory action of this compound.
A key experiment is to co-treat cells with a microtubule-depolymerizing agent like nocodazole (B1683961) to strongly activate the SAC, and then add your Mps1 inhibitor.
-
Expected Result: In the presence of nocodazole alone, cells arrest in mitosis with high levels of Cyclin B1 and phosphorylated Histone H3 (pH3). Upon addition of an active Mps1 inhibitor, the SAC should be overridden, leading to a rapid degradation of Cyclin B1 and a decrease in pH3 as cells prematurely exit mitosis.[1][8]
Experimental Protocols
Protocol 1: Western Blot Analysis for Mps1 Activity
This protocol is designed to verify the biochemical activity of this compound by observing the degradation of Cyclin B1.
-
Cell Seeding: Seed cells (e.g., HeLa) on a 6-well plate at a density that will result in 70-80% confluency the next day.
-
Synchronization (Optional but Recommended): Synchronize cells at the G1/S boundary using a double thymidine (B127349) block for more consistent entry into mitosis.
-
Mitotic Arrest: Release cells from the block and add a mitotic arresting agent like nocodazole (e.g., 100 ng/mL) for 12-16 hours. This will cause cells to accumulate in mitosis with an active SAC.
-
Inhibitor Treatment: Add this compound at various concentrations (e.g., 0.1, 0.5, 1, 5 µM) or a DMSO control to the arrested cells. Include a proteasome inhibitor like MG132 as a control to prevent protein degradation and confirm the checkpoint is active.[1]
-
Time Course: Collect cell lysates at different time points after inhibitor addition (e.g., 0, 1, 2, 4 hours).
-
Lysis and Quantification: Lyse cells in RIPA buffer, and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against Cyclin B1, Phospho-Histone H3 (Ser10), and a loading control (e.g., GAPDH or Actin).
-
Incubate with appropriate secondary antibodies and visualize using chemiluminescence.
-
-
Analysis: An active Mps1 inhibitor should show a time- and dose-dependent decrease in Cyclin B1 and p-H3 levels in the absence of MG132, indicating mitotic exit.
Protocol 2: Live-Cell Imaging for Mitotic Slippage
This protocol allows for direct observation of cell fates following Mps1 inhibition.
-
Cell Seeding: Seed cells stably expressing a fluorescent nuclear marker (e.g., H2B-GFP) onto a glass-bottom imaging dish.
-
Experimental Setup: Place the dish on a heated, CO2-controlled stage of a live-cell microscope.
-
Treatment: Add this compound (at the desired concentration) and/or a control (DMSO) to the media. If desired, co-treat with nocodazole to first induce mitotic arrest.
-
Image Acquisition:
-
Begin time-lapse imaging, acquiring both phase-contrast and fluorescent images every 10-20 minutes for 24-48 hours.
-
Identify cells that enter mitosis (characterized by cell rounding and chromosome condensation).
-
-
Data Analysis:
-
Mitotic Timing: Measure the time from nuclear envelope breakdown (NEBD) to anaphase onset or mitotic exit. Mps1 inhibition should shorten this duration.[1]
-
Cell Fate Profiling: For each cell that enters mitosis, score its fate:
-
Normal Division: Successful bipolar division.
-
Mitotic Slippage: Cell decondenses its chromosomes and flattens out without dividing, becoming a single large, often 4N, cell.[4][13]
-
Mitotic Death: Cell undergoes apoptosis while rounded in mitosis.
-
Mitotic Catastrophe: Cell undergoes aberrant division, forming multiple micronuclei or dying after exit.
-
-
Live-Cell Imaging Workflow
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic slippage: an old tale with a new twist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Inhibition of Mps1 kinase enhances taxanes efficacy in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
troubleshooting Mps1-IN-4 insolubility in media
Welcome to the technical support center for Mps1-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this selective Mps1 kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in aqueous buffers like PBS or cell culture media. What should I do?
A1: this compound, like many kinase inhibitors, is a hydrophobic molecule with poor solubility in aqueous solutions. Direct dissolution in buffers or media is not recommended. The standard and most effective method is to first prepare a concentrated stock solution in an organic solvent, which can then be diluted to the final working concentration in your aqueous experimental medium.
Q2: Which organic solvent is recommended for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution of this compound. Based on the solubility of structurally similar Mps1 inhibitors, this compound is expected to be soluble in DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Lower the Final Concentration: The simplest solution is to use a lower final concentration of this compound in your assay.
-
Ensure Rapid Mixing: Vortex or gently pipette the solution immediately after adding the DMSO stock to the aqueous medium to ensure rapid and uniform dispersion.
-
Pre-warm the Medium: Warming your cell culture medium to 37°C before adding the DMSO stock can help improve solubility.
-
Use a Lower Percentage of DMSO: While preparing a high concentration stock in DMSO is necessary, ensure the final concentration of DMSO in your cell culture medium is as low as possible.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The tolerance to DMSO can vary between different cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid cytotoxic effects.[1][2][3] Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line.[3]
Troubleshooting Guide: this compound Insolubility in Media
This guide provides a systematic approach to addressing solubility issues with this compound.
| Symptom | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or low temperature. | - Vortex the solution for several minutes.- If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.- Sonication for a short period can also aid dissolution.[4] |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or media. | The solubility limit of this compound in the aqueous solution has been exceeded. | - Lower the final working concentration of this compound.- Ensure the final DMSO concentration is 0.5% or lower.[2][3]- Pre-warm the aqueous buffer or media to 37°C before adding the inhibitor stock.- Add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing. |
| The solution appears cloudy or forms a precipitate over time during the experiment. | The compound is slowly coming out of solution due to temperature changes or interactions with media components. | - Maintain a constant temperature throughout the experiment.- Reduce the incubation time if possible.- Consider using a formulation with a small amount of surfactant like Tween-80 (consult literature for compatibility with your cell line). |
| Inconsistent or unexpected results in cell-based assays. | Poor solubility leading to an inaccurate effective concentration of the inhibitor. | - Visually inspect your assay plates under a microscope for any signs of precipitation before and after the experiment.- Prepare fresh working solutions from the frozen DMSO stock for each experiment.- Perform a dose-response curve to ensure the observed effects are concentration-dependent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
Sterile, pre-warmed cell culture medium
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to avoid condensation.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Vortex the vial for several minutes until the powder is completely dissolved. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes or sonicate briefly.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Procedure for Preparing a Working Solution in Cell Culture Medium:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C.
-
Dilution: To achieve the desired final concentration, dilute the DMSO stock solution directly into the pre-warmed medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium (this results in a final DMSO concentration of 0.1%).
-
Mixing: Immediately after adding the stock solution, vortex the working solution gently or pipette up and down to ensure it is well-mixed and to prevent precipitation.
-
Application: Use the freshly prepared working solution to treat your cells immediately.
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Simplified Mps1 signaling pathway and the inhibitory action of this compound.
References
how to minimize Mps1-IN-4 toxicity in long-term experiments
Welcome to the Technical Support Center for Mps1-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing toxicity associated with the long-term use of this compound in experimental settings.
Disclaimer: this compound is a specific inhibitor of Monopolar Spindle 1 (Mps1/TTK) kinase. While this guide focuses on this compound, much of the detailed experimental data and established protocols are derived from studies on closely related and well-characterized Mps1 inhibitors, such as Mps1-IN-1. The principles of on-target toxicity and mitigation strategies are broadly applicable across this class of inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: The toxicity of this compound is primarily an "on-target" effect stemming from its mechanism of action. Mps1 is a crucial kinase for the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, this compound abrogates the SAC. This forces cells with unattached chromosomes to exit mitosis prematurely, leading to severe chromosome missegregation (aneuploidy) and ultimately, cell death through mitotic catastrophe. This effect is most pronounced in rapidly dividing cells, which explains the common toxicities observed.
Q2: What are the most common toxicities observed in long-term experiments with Mps1 inhibitors?
A2: Based on preclinical and clinical studies of Mps1 inhibitors, the most common dose-limiting toxicities affect highly proliferative normal tissues. These include:
-
Hematological toxicities: Neutropenia (a decrease in neutrophils) is a frequent finding due to the high turnover of hematopoietic progenitor cells in the bone marrow.
-
Gastrointestinal (GI) toxicities: Diarrhea, nausea, and damage to the intestinal crypts are common because of the rapid renewal of the gut epithelium.[1]
-
General toxicities: Fatigue and weight loss can also be observed in in vivo studies.
Q3: Can off-target effects contribute to this compound toxicity?
A3: While on-target effects are the main driver of toxicity, off-target activities can contribute, though this compound and its analogs are generally selective. It is crucial to profile this compound against a panel of other kinases to understand its selectivity and anticipate potential off-target liabilities. If unexpected toxicities arise, they could be due to inhibition of other kinases.
Q4: How can I minimize this compound toxicity in my long-term cell culture experiments?
A4: Several strategies can be employed:
-
Dose Titration: Determine the minimal effective concentration that achieves the desired biological effect in your cancer cell model while minimizing toxicity in non-cancerous control cells.
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule (e.g., 2 days on, 5 days off) might allow normal cells to recover while still exerting an anti-proliferative effect on cancer cells.
-
Combination Therapy: The most promising strategy is to combine this compound with a CDK4/6 inhibitor (e.g., palbociclib). This exploits the differential cell cycle regulation between normal and cancer cells.
Q5: Why is combining this compound with a CDK4/6 inhibitor a good strategy to reduce toxicity?
A5: Most normal, non-cancerous cells have a functional retinoblastoma (Rb) protein and are dependent on CDK4/6 activity to pass the G1 restriction point and enter the cell cycle. A CDK4/6 inhibitor will cause these normal cells to arrest in the G1 phase. Since this compound toxicity is mitosis-specific, these G1-arrested normal cells are protected. In contrast, many cancer cells have a dysfunctional Rb pathway, making them less sensitive to CDK4/6 inhibition and thus, they continue to enter mitosis where they are vulnerable to this compound. This creates a therapeutic window where cancer cells are selectively killed.
Troubleshooting Guides
Issue 1: High levels of cell death in both cancer and normal cell lines at effective concentrations.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high. | Perform a detailed dose-response curve to identify the IC50 for your cancer cell line and a non-transformed cell line (e.g., RPE-1). Aim for a concentration that provides a therapeutic window. |
| On-target toxicity in rapidly dividing normal cells. | Implement a combination therapy strategy with a CDK4/6 inhibitor to induce G1 arrest in normal cells. Verify the G1 arrest via cell cycle analysis. |
| Compound instability or insolubility. | Ensure this compound is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration in the media is non-toxic (typically <0.5%). Prepare fresh working solutions for each experiment. |
Issue 2: Loss of this compound efficacy over a long-term experiment.
| Possible Cause | Troubleshooting Steps |
| Development of drug resistance. | Cancer cells can acquire resistance through mutations in the Mps1 kinase domain (e.g., C604Y mutation) that prevent inhibitor binding.[2][3][4] Sequence the Mps1 gene in resistant clones. Consider using a combination of Mps1 inhibitors with different binding modes if resistance emerges. |
| Compound degradation. | This compound may not be stable in cell culture media at 37°C for extended periods. Replenish the media with fresh inhibitor at regular intervals (e.g., every 48-72 hours). |
| Cellular adaptation. | Cells may upregulate compensatory signaling pathways. Analyze resistant cells for changes in the expression or activation of other cell cycle or survival proteins. |
Quantitative Data Summary
The following tables summarize key quantitative data for Mps1 inhibitors. Note that data for this compound is limited; therefore, data from its close analog Mps1-IN-1 and other representative Mps1 inhibitors are provided.
Table 1: In Vitro Potency of Selected Mps1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Cell-based IC50 (nM) | Reference Cell Line(s) |
| Mps1-IN-1 | Mps1 | 367 | 27 | ~2,000-10,000 | HCT116 |
| NMS-P715 | Mps1 | 182 | - | 79 | A2780 |
| BAY 1217389 | Mps1 | <10 | - | - | Not specified |
| AZ3146 | Mps1 | 35 | - | ~100-200 | HeLa, U2OS |
IC50 (Half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of drug potency. Lower values indicate higher potency.
Table 2: Example of In Vivo Toxicity Profile for an Mps1 Inhibitor (BAY 1217389 in combination with Paclitaxel)
| Adverse Event (Grade ≥3) | Frequency (%) |
| Neutropenia | 55.6 |
| Nausea | 45.3 (all grades) |
| Fatigue | 41.3 (all grades) |
| Diarrhea | 40.0 (all grades) |
Data from a Phase I clinical trial. Highlights the on-target effects on rapidly dividing tissues.
Experimental Protocols
Protocol 1: Assessing Cell Viability with MTT Assay
This protocol is used to determine the cytotoxic effects of this compound over time.
Materials:
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO). For long-term experiments, replace the media with fresh inhibitor every 48-72 hours.
-
MTT Addition: At each time point (e.g., 24, 48, 72, 96 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to assess the effect of this compound on cell cycle distribution, particularly to confirm G1 arrest in combination therapies.
Materials:
-
6-well cell culture plates
-
This compound and/or CDK4/6 inhibitor
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 0.5-1 x 106 cells per well in 6-well plates. After 24 hours, treat with the desired compounds.
-
Harvesting: At the end of the treatment period, harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer. Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for PI fluorescence to distinguish between G0/G1, S, and G2/M phases based on DNA content.
Protocol 3: Long-Term Survival Assessment by Colony Formation Assay
This assay evaluates the long-term reproductive viability of cells after treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Treatment: The next day, treat the cells with this compound at various concentrations. For long-term exposure, maintain the treatment for the duration of colony formation, replenishing the drug with media changes. Alternatively, treat for a defined period (e.g., 24 hours), then wash and replace with fresh media.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the wells with PBS. Fix the colonies with 1 mL of methanol (B129727) for 20 minutes. Stain with 1 mL of crystal violet solution for 40 minutes.
-
Washing and Drying: Gently wash the plates with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
Visualizations
Signaling Pathway and Mechanism of Toxicity
Caption: Mechanism of this compound induced toxicity.
Experimental Workflow for Toxicity Mitigation
Caption: Workflow for mitigating this compound toxicity.
Logical Relationship for Combination Therapy
Caption: Rationale for combining this compound and CDK4/6 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis underlying resistance to Mps1/TTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Mps1-IN-4 treatment time for maximum effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Mps1-IN-4 in their experiments. The information is designed to help optimize treatment time for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] By inhibiting Mps1, this compound disrupts the SAC, leading to premature exit from mitosis, even in the presence of spindle defects. This results in severe chromosome missegregation and aneuploidy, which can subsequently trigger cell death.[1][4]
Q2: What is the expected cellular phenotype after this compound treatment?
Treatment with this compound is expected to induce a series of cellular events. Short-term treatment (minutes to a few hours) can lead to a rapid exit from mitosis (mitotic escape).[1] This is characterized by the premature decondensation of chromosomes and reformation of the nuclear envelope.[1] Longer-term treatment (24-96 hours) typically results in a decrease in cell proliferation and viability.[1] Cells may exhibit gross aneuploidy and an accumulation of cells with a sub-2G1 DNA content, indicative of apoptosis.[1][5]
Q3: How long should I treat my cells with this compound to see a significant effect?
The optimal treatment time for this compound is cell-line dependent and depends on the desired outcome.
-
For observing mitotic checkpoint override: Effects can be seen in as little as 20 minutes to 1 hour in cells previously arrested in mitosis.[1]
-
For inducing cell death: A longer treatment duration of 72 to 96 hours is often required to observe significant cytotoxicity.[1] This extended time is thought to be necessary for the accumulation of lethal levels of chromosome segregation errors.[4]
It is recommended to perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal duration for your specific cell line and experimental goals.
Q4: What concentration of this compound should I use?
The effective concentration of this compound can vary between different cell lines. It is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Published studies on similar Mps1 inhibitors show anti-proliferative effects in the micromolar range (e.g., 5-10 µM for Mps1-IN-1).[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability after 72 hours. | 1. Sub-optimal concentration of this compound. 2. Cell line is resistant to Mps1 inhibition. 3. Insufficient treatment duration. | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Some cancer cell lines may have mutations in the spindle assembly checkpoint that confer resistance. Consider using a different cell line or a combination therapy approach. 3. Extend the treatment time up to 96 hours or longer, monitoring cell viability at regular intervals. |
| High variability in results between experiments. | 1. Inconsistent cell seeding density. 2. Variation in drug preparation and storage. 3. Cells are not in the logarithmic growth phase. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Store the stock solution according to the manufacturer's instructions. 3. Always use cells that are actively dividing and have not reached confluency. |
| Unexpected cell cycle arrest profile. | The timing of sample collection is critical for observing specific cell cycle effects. | To observe an override of a mitotic arrest, cells should first be synchronized in mitosis (e.g., using nocodazole) and then treated with this compound for a short period (e.g., 1-4 hours) before analysis. For long-term effects on cell cycle distribution, analyze at later time points (e.g., 24, 48, 72 hours). |
| Difficulty in detecting apoptosis. | 1. The chosen apoptosis assay may not be sensitive enough. 2. The time point of analysis is not optimal for detecting apoptosis. | 1. Use a combination of apoptosis assays, such as Annexin V/PI staining and caspase activity assays, for a more robust assessment. 2. Perform a time-course experiment to identify the peak of apoptotic activity, which can occur after the initial cytotoxic effects are observed. |
Experimental Protocols
Cell Proliferation Assay (using a fluorescent nucleic acid stain)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with a range of this compound concentrations. Include a DMSO-treated control.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72, and 96 hours).
-
Staining: At each time point, remove the medium and add a nucleic acid stain (e.g., Syto60) diluted in a suitable buffer.
-
Quantification: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Normalize the fluorescence values of the treated cells to the DMSO control for each time point to determine the effect on cell proliferation.[1]
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or DMSO control for the desired duration.
-
Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include any apoptotic populations.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will allow for the quantification of cells in different phases of the cell cycle (Sub-G1, G1, S, G2/M).
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for optimizing this compound treatment.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cellular Resistance to Mps1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cellular resistance to Mps1 inhibitors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding unexpected results and resistance when using Mps1 inhibitors.
Q1: My cells are not arresting in mitosis after treatment with an Mps1 inhibitor. What are the possible reasons?
A1: Several factors could contribute to the lack of mitotic arrest:
-
Sub-optimal Inhibitor Concentration: The concentration of the Mps1 inhibitor may be too low to effectively inhibit Mps1 kinase activity in your specific cell line. It is crucial to perform a dose-response curve to determine the optimal concentration.
-
Inhibitor Instability: Small molecule inhibitors can be unstable in cell culture media. Ensure that the inhibitor is properly stored and consider the stability of the compound under your experimental conditions.
-
Pre-existing or Acquired Resistance: The cells may have intrinsic resistance or have developed resistance to the Mps1 inhibitor. This could be due to mutations in the Mps1 kinase domain or alterations in downstream signaling pathways.
Q2: I'm observing a gradual loss of inhibitor efficacy in my long-term cell cultures. What could be happening?
A2: This is a classic sign of acquired resistance. Continuous exposure to a kinase inhibitor can select for a subpopulation of cells that have developed mechanisms to overcome the drug's effects. Common mechanisms include:
-
Secondary Mutations in Mps1: Mutations in the ATP-binding pocket of Mps1 can reduce the binding affinity of the inhibitor.[1][2]
-
Upregulation of Bypass Signaling Pathways: Cells can compensate for Mps1 inhibition by upregulating parallel signaling pathways that promote cell survival and proliferation.
Q3: Are there known mutations in Mps1 that confer resistance to inhibitors?
A3: Yes, several point mutations in the kinase domain of Mps1 have been identified that lead to inhibitor resistance. A commonly reported mutation is at the Cysteine 604 residue (C604Y or C604W) within the ATP-binding pocket.[1][3] This mutation can sterically hinder the binding of some Mps1 inhibitors while having a lesser effect on others, leading to differential cross-resistance.[3]
Q4: How does the expression level of CDC20 affect cellular sensitivity to Mps1 inhibitors?
A4: CDC20 is a key activator of the Anaphase-Promoting Complex/Cyclosome (APC/C). High levels of CDC20 have been shown to increase the sensitivity of cancer cells to Mps1 inhibitors.[1][2][3] Conversely, depletion of CDC20 can lead to prolonged metaphase and reduced sensitivity to Mps1 inhibition.[1][2][3] Therefore, the basal expression level of CDC20 in your cell line could be a determinant of its sensitivity to Mps1 inhibitors.
II. Troubleshooting Guides
This section provides step-by-step guidance for specific experimental issues.
Issue 1: Unexpected Cell Survival or Proliferation in the Presence of Mps1-IN-X
If your cells continue to survive and proliferate despite treatment with the Mps1 inhibitor, consider the following troubleshooting steps.
Troubleshooting Workflow for Unexpected Cell Survival
References
unexpected phenotypes observed with Mps1-IN-4 treatment
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected phenotypes observed with Mps1 inhibitor treatment. Our search for "Mps1-IN-4" did not yield a specific, publicly documented inhibitor with this designation. Therefore, this guide addresses unexpected phenotypes reported for various well-characterized Mps1 inhibitors, such as Mps1-IN-1, reversine, and others. The principles and troubleshooting strategies outlined here are broadly applicable to research involving the chemical inhibition of Mps1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mps1 inhibitors?
A1: Mps1 (Monopolar spindle 1) is a crucial kinase that functions as a master regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before the cell enters anaphase. Mps1 inhibitors block the catalytic activity of the Mps1 kinase. This inactivation of Mps1 prevents the recruitment of other essential SAC proteins, such as Mad1 and Mad2, to unattached kinetochores.[1][2] Consequently, the SAC is not activated, leading to a premature entry into anaphase, even in the presence of chromosome attachment errors. This typically results in severe chromosome missegregation, aneuploidy, and ultimately, cell death.[1][3][4]
Q2: We are observing a decrease in Aurora B kinase activity upon Mps1 inhibitor treatment. Is this an expected off-target effect?
A2: The relationship between Mps1 and Aurora B kinase is complex, and reports in the literature have been conflicting, making this a key area of investigation.
-
Evidence for Mps1 regulating Aurora B: Some studies have shown that inhibition of Mps1 leads to a decrease in Aurora B kinase activity.[1][4][5] This is evidenced by a reduction in the phosphorylation of Histone H3 (Ser10), a direct substrate of Aurora B, and decreased phosphorylation of Aurora B's activation loop (Thr232).[5] This suggests that Mps1 activity is necessary for the full enzymatic activity of Aurora B.[1]
-
Evidence for Aurora B regulating Mps1: Conversely, other studies suggest that Mps1 acts downstream of Aurora B. Inhibition of Aurora B has been shown to affect the localization and phosphorylation status of Mps1.[6]
-
Synergistic Interaction: It is also important to note that Mps1 and Aurora B inhibitors can act synergistically in maintaining the SAC, particularly in the presence of a microtubule spindle.[2][7]
Troubleshooting: If you observe changes in Aurora B activity, it is likely an on-target or pathway-related effect rather than a classical off-target effect of the inhibitor. To investigate this further in your system, you can perform the experiments detailed in the "Experimental Protocols" section below to assess the phosphorylation status of Aurora B and its substrates.
Q3: Our cancer cell line with known centrosome amplification shows an increase in multipolar mitoses after Mps1 inhibitor treatment. Is this expected?
A3: Yes, this is an observed phenotype for Mps1 inhibition, particularly in cancer cells with extra centrosomes. Cells with centrosome amplification often rely on a functional SAC to delay anaphase, providing time to cluster the extra centrosomes and form a bipolar spindle.[1] By abrogating the SAC, Mps1 inhibitors force these cells into anaphase prematurely, before centrosome clustering is complete, leading to a higher frequency of multipolar divisions and catastrophic chromosome missegregation.[1][8] This can synergize with taxane (B156437) treatments, which can also induce spindle multipolarity.[8]
Q4: We are seeing significant toxicity in our animal models, even at concentrations that should be specific for Mps1. Is this unusual?
A4: While Mps1 inhibitors are designed to target rapidly dividing cancer cells, on-target toxicity in healthy, proliferating tissues is a known potential side effect. For instance, studies with the Mps1 inhibitor Cpd-5 in mice have shown toxic effects such as weight loss, reduced intestinal crypts, and impaired hematopoiesis, which were demonstrated to be caused by the inhibition of Mps1 kinase itself.[8] Therefore, observing toxicity in tissues with high cell turnover (e.g., gut, bone marrow) can be an on-target effect of Mps1 inhibition.
Troubleshooting Guide
| Observed Phenotype | Potential Cause | Troubleshooting Steps |
| Variable Aurora B Activity | Complex interplay between Mps1 and Aurora B signaling pathways. | 1. Perform Western blot analysis to check the phosphorylation status of Aurora B (p-Thr232) and its substrate Histone H3 (p-Ser10).2. Use immunofluorescence to observe the localization of Aurora B and Mps1 at kinetochores.3. Consider co-treatment with an Aurora B inhibitor to dissect the pathway. |
| Increased Multipolar Mitosis | Pre-existing centrosome amplification in the cell line. | 1. Characterize the centrosome number in your cell line using immunofluorescence for centrosomal markers (e.g., γ-tubulin, centrin).2. Quantify the percentage of bipolar vs. multipolar anaphases with and without the Mps1 inhibitor.3. If applicable, compare results in cell lines with normal and amplified centrosome numbers. |
| Reduced Cell Viability (Lower than expected IC50) | High sensitivity of the cell line to SAC inhibition, possibly due to high expression of mitotic activators like CDC20.[9] | 1. Perform a detailed dose-response curve to accurately determine the IC50.2. Assess the expression levels of key mitotic proteins like CDC20 in your cell line.3. Use a lower concentration of the inhibitor that is sufficient to abrogate the SAC without causing immediate widespread cell death if you wish to study the mitotic progression. |
| Cell Cycle Arrest at G1/S or G2/M Instead of Mitotic Defects | Potential off-target effects of the specific inhibitor at high concentrations or unique cellular response. | 1. Confirm the inhibitor's selectivity profile if available.2. Titrate the inhibitor to the lowest effective concentration that induces mitotic phenotypes.3. Perform cell cycle analysis using flow cytometry to pinpoint the stage of arrest.4. Test other, structurally different Mps1 inhibitors to see if the phenotype is consistent. |
Quantitative Data Summary
Table 1: Effect of Mps1-IN-1 on Cell Viability and Mitotic Progression
| Cell Line | Treatment | Proliferative Capacity (% of DMSO control) | Time in Mitosis (minutes) | Kinetochore-Bound Mad2 (% of control) |
| HCT116 | 5 µM Mps1-IN-1 | ~33% | Not specified | Not specified |
| PtK2 | 10 µM Mps1-IN-1 | Not specified | ~40% less than control | ~20% |
| PtK2 + Nocodazole | 10 µM Mps1-IN-1 | Not specified | Not specified | ~30% |
Data summarized from a study by Kwiatkowski et al.[1]
Table 2: Effect of Mps1-IN-1 on Aurora B Kinase Activity
| Cell Line | Treatment | p-Histone H3 (Ser10) Signal | p-Aurora B (Thr232) Signal |
| HeLa | Mps1-IN-1 | Reduced | Not specified |
| U2OS | Mps1-IN-1 | Reduced | Dose-dependent reduction |
Data summarized from a study by Kwiatkowski et al.[1][5]
Experimental Protocols
Protocol 1: Immunofluorescence for Mitotic Phenotypes
This protocol is for visualizing mitotic spindles, centrosomes, and kinetochore-localized proteins in adherent cells treated with an Mps1 inhibitor.
Materials:
-
Cells grown on glass coverslips
-
Mps1 inhibitor and vehicle control (e.g., DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA or 5% normal goat serum in PBS with 0.1% Triton X-100 (PBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin, anti-centrin, anti-CREST)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips to achieve 50-70% confluency. Treat with the Mps1 inhibitor or vehicle for the desired time.
-
Fixation: Aspirate the medium and wash once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 15-20 minutes.
-
Washing: Wash three times with PBS.
-
Blocking: Block with Blocking Buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer and incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Dilute fluorophore-conjugated secondary antibodies in Blocking Buffer and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBST for 5-10 minutes each.
-
Counterstaining: Incubate with DAPI or Hoechst stain for 5-10 minutes.
-
Mounting: Wash once with PBS and mount the coverslips on microscope slides using antifade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Protocol 2: Cell Viability (MTS/MTT) Assay
This protocol measures cell metabolic activity as an indicator of cell viability after treatment with an Mps1 inhibitor.
Materials:
-
Cells in a 96-well plate
-
Mps1 inhibitor at various concentrations
-
MTS or MTT reagent
-
Solubilizing agent (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the Mps1 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours at 37°C.
-
MTT: Add MTT reagent and incubate for 3-4 hours at 37°C. Then, add the solubilizing agent and incubate until the formazan (B1609692) crystals are dissolved.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Visualizations
Caption: Mps1 Signaling Pathway and Point of Inhibition.
Caption: Immunofluorescence Experimental Workflow.
Caption: Logical Relationship between Mps1 and Aurora B.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mps1 promotes rapid centromere accumulation of Aurora B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High CDC20 levels increase sensitivity of cancer cells to MPS1 inhibitors | EMBO Reports [link.springer.com]
improving Mps1-IN-4 potency in resistant cell lines
Welcome to the technical support center for Mps1-IN-4 and related Mps1 kinase inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to inhibitor potency and resistance in cell lines. Here you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Mps1 and why is it a target in cancer therapy?
Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a crucial dual-specificity protein kinase that plays an essential role in the spindle assembly checkpoint (SAC).[1][2] The SAC is a surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Many cancer cells exhibit aneuploidy (an abnormal number of chromosomes) and show high levels of Mps1 expression, making Mps1 a promising target for cancer treatment.[1] Inhibition of Mps1 can lead to severe chromosome mis-segregation and, ultimately, cell death in cancer cells.[3]
Q2: What is the mechanism of action for Mps1 inhibitors like this compound?
Mps1 inhibitors, such as those in the Mps1-IN series, are ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of the Mps1 kinase domain, preventing the phosphorylation of its downstream substrates.[4] This inhibition disrupts the spindle assembly checkpoint, leading to premature exit from mitosis and aneuploidy, which can trigger cell death in cancer cells.[4]
Q3: My cells have developed resistance to this compound. What are the common mechanisms of resistance?
The most common mechanism of acquired resistance to Mps1 inhibitors is the development of point mutations in the ATP-binding pocket of the Mps1 kinase domain.[2][5] These mutations can sterically hinder the binding of the inhibitor while still allowing ATP to bind, thus preserving the kinase's activity.[2][3] Commonly reported resistance mutations include those at positions Cys604, Ile531, and Ser611.[2][3][6]
Troubleshooting Guide
Problem: A significant increase in the IC50 value of this compound is observed in my cell line after prolonged treatment.
This is a classic indication of acquired resistance. Here’s a systematic approach to troubleshoot this issue:
Step 1: Confirm Resistance and Rule Out Other Factors
-
Cell Line Authentication: Verify the identity of your cell line to ensure it has not been cross-contaminated.
-
Compound Integrity: Confirm the concentration and integrity of your this compound stock solution.
-
Assay Variability: Repeat the cell viability assay with appropriate controls to ensure the shift in IC50 is consistent and statistically significant.
Step 2: Investigate the Mechanism of Resistance
-
Sequence the Mps1 Kinase Domain: This is the most direct way to identify resistance mutations. Isolate genomic DNA from both the resistant and the parental (sensitive) cell lines and sequence the region of the TTK gene encoding the kinase domain.
-
Analyze Mps1 Expression Levels: Use Western blotting or qPCR to determine if Mps1 protein or mRNA levels are upregulated in the resistant cells.
-
Assess Downstream Signaling: Use Western blotting to check the phosphorylation status of Mps1 substrates (e.g., KNL1) and other pathway components (e.g., Aurora B) in the presence and absence of the inhibitor.[4]
Step 3: Strategies to Overcome Resistance
-
Switch to a Different Mps1 Inhibitor: Studies have shown that there is limited cross-resistance between different scaffolds of Mps1 inhibitors.[2][5] If a C604Y mutation is present, an inhibitor like Reversine may still be effective.[2]
-
Combination Therapy: Combining Mps1 inhibitors with other anti-cancer agents, such as taxanes (e.g., paclitaxel), can have a synergistic effect and may overcome resistance.[7][8]
-
Target Parallel Pathways: Investigate if compensatory signaling pathways are activated in the resistant cells and consider co-targeting these pathways.
Quantitative Data Summary
The following tables summarize the inhibitory activity of different Mps1 inhibitors against wild-type (WT) and mutant Mps1 kinases. This data can help in selecting alternative inhibitors when resistance to a specific compound arises.
Table 1: IC50 Values of Mps1 Inhibitors Against WT and Resistant Mps1 Variants
| Inhibitor | Mps1 Variant | IC50 (nM) | Fold Change vs. WT | Reference |
| Cpd-5 | WT | 9.2 ± 1.6 | - | [2] |
| C604Y | 170 ± 30 | ~18.5x | [2] | |
| C604W | 19 ± 1 | ~2.1x | [2] | |
| NMS-P715 | WT | 139 ± 16 | - | [2] |
| C604Y | 3016 ± 534 | ~21.7x | [2] | |
| C604W | 900 ± 55 | ~6.5x | [2] | |
| Mps1-IN-1 | WT | 367 | - | [4] |
| Mps1-IN-2 | WT | 145 | - | [4] |
Table 2: Binding Affinity (KD) of Mps1 Inhibitors to WT and C604Y Mutant Mps1
| Inhibitor | Mps1 Variant | KD (nM) | Fold Change vs. WT | Reference |
| Cpd-5 | WT | 1.6 ± 0.2 | - | [9] |
| C604Y | 471 ± 50 | ~294x | [9] | |
| NMS-P715 | WT | 4.7 ± 2.5 | - | [9] |
| C604Y | 1764 ± 204 | ~375x | [9] | |
| Reversine | WT | 114 ± 11 | - | [9] |
| C604Y | 111 ± 14 | ~0.97x | [9] |
Experimental Protocols
1. Cell Viability (IC50 Determination) Assay
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of an Mps1 inhibitor.
-
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
This compound or other inhibitors
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the Mps1 inhibitor in complete medium.
-
Remove the medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle-only control and plot the results as percent viability versus inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
2. In Vitro Mps1 Kinase Assay (Fluorescence Polarization)
This protocol is adapted from a method to measure Mps1 kinase activity and its inhibition in vitro.[2]
-
Materials:
-
Recombinant full-length Mps1 (WT or mutant)
-
Fluorescently labeled KNL1 peptide substrate (e.g., TMR-KNL1)
-
Bub1/Bub3 complex
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 1 mM ATP, 4 mM MgCl2, 200 μM TCEP, 0.05% Tween 20)
-
Mps1 inhibitor
-
384-well assay plate
-
Plate reader capable of measuring fluorescence polarization (FP)
-
-
Procedure:
-
Prepare a reaction mixture containing the TMR-KNL1 peptide, Bub1/Bub3 complex, and recombinant Mps1 enzyme in the kinase assay buffer.
-
Add varying concentrations of the Mps1 inhibitor to the wells.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Measure the fluorescence polarization in each well using a plate reader (e.g., excitation at 540 nm and emission at 590 nm).
-
The binding of the phosphorylated TMR-KNL1 to the Bub1/Bub3 complex results in a high FP signal. Inhibition of Mps1 reduces phosphorylation, leading to a low FP signal.
-
Plot the FP signal against the inhibitor concentration to determine the IC50.
-
Diagrams
Caption: Mps1 signaling pathway at the unattached kinetochore.
Caption: Troubleshooting workflow for Mps1 inhibitor resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis underlying resistance to Mps1/TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of point mutation-induced Monopolar spindle 1 (Mps1/TTK) inhibitor resistance revealed by a comprehensive molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Validation & Comparative
Mps1-IN-4 versus Reversine: A Comparative Guide to Mps1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC), has emerged as a critical target in cancer therapy. Inhibition of Mps1 kinase activity can lead to chromosomal instability and apoptotic cell death in cancer cells. This guide provides a comparative analysis of two small molecule inhibitors of Mps1: Mps1-IN-4 and reversine (B1683945). We will delve into their efficacy, selectivity, and the experimental data supporting their use, providing a comprehensive resource for researchers in the field.
At a Glance: Performance Comparison
| Feature | This compound | Reversine |
| Target | Mps1 Kinase | Mps1, Aurora B Kinase |
| Mps1 IC50 | Data not available in searched literature | ~2.8-6 nM[1] |
| Selectivity | High (based on related compounds) | Lower, also inhibits Aurora B (IC50 ~98.5 nM)[1] |
| Cellular Effects | Induces mitotic checkpoint override | Induces mitotic checkpoint override, polyploidy |
Quantitative Analysis: Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for this compound and reversine against their primary targets. Note that while specific IC50 values for this compound were not found in the searched literature, data for the structurally related compounds Mps1-IN-1 and Mps1-IN-2 are included for reference.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Mps1-IN-1 | Mps1 | 367 | [2] |
| Mps1-IN-2 | Mps1 | 145 | [2] |
| Reversine | Mps1 (full-length) | 2.8 | [1] |
| Mps1 (kinase domain) | 6 | [1] | |
| Aurora B | 98.5 | [1] |
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Mps1 plays a pivotal role in the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome segregation during mitosis. The following diagram illustrates the signaling cascade initiated by unattached kinetochores, leading to the inhibition of the anaphase-promoting complex/cyclosome (APC/C).
Experimental Protocols
In Vitro Mps1 Kinase Inhibition Assay
This protocol is adapted from methodologies described for assessing Mps1 kinase inhibitors.
Objective: To determine the in vitro IC50 value of an inhibitor against Mps1 kinase.
Materials:
-
Recombinant full-length Mps1 or Mps1 kinase domain
-
Myelin basic protein (MBP) or a specific peptide substrate
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 10 mM β-glycerophosphate, 1 mM Na₃VO₄, 2 mM DTT)
-
Test inhibitors (this compound, reversine) at various concentrations
-
Phosphocellulose paper or SDS-PAGE equipment
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, Mps1 enzyme, and the substrate.
-
Add the test inhibitor at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS loading buffer).
-
Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP, or run the samples on an SDS-PAGE gel.
-
Quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.
-
Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the effect of Mps1 inhibitors on cancer cell viability.
Objective: To determine the effect of Mps1 inhibitors on the proliferation and viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
Mps1 inhibitors (this compound, reversine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Mps1 inhibitors. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of Mps1 inhibitors.
Conclusion
Both this compound and reversine are valuable tools for studying Mps1 function. Reversine is a potent Mps1 inhibitor but exhibits off-target effects, notably the inhibition of Aurora B kinase. This should be a consideration in experimental design and data interpretation. While specific quantitative data for this compound is not as readily available in the public domain, related compounds in the same series show high selectivity for Mps1. The choice between these inhibitors will depend on the specific experimental needs, with this compound and its analogs being preferable for studies requiring high selectivity for Mps1. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each inhibitor.
References
A Head-to-Head Comparison of Mps1-IN-4 and AZ3146 for Spindle Assembly Checkpoint Research
For researchers in cell biology and oncology, the precise inhibition of key cell cycle regulators is paramount. Monopolar spindle 1 (Mps1) kinase, a critical component of the spindle assembly checkpoint (SAC), has emerged as a significant therapeutic target. This guide provides a detailed comparison of two widely used Mps1 inhibitors, Mps1-IN-4 and AZ3146, to aid researchers in selecting the optimal tool for their specific experimental needs.
This comparison guide synthesizes data on the biochemical and cellular activities of this compound and AZ3146, focusing on their potency, selectivity, and effects on the spindle assembly checkpoint. The information is intended for researchers, scientists, and drug development professionals working in the fields of cell cycle regulation and cancer biology.
At a Glance: Key Differences
| Feature | This compound | AZ3146 |
| Primary Target | Mps1 (TTK) | Mps1 (TTK) |
| Potency (IC50) | Potent, with nanomolar efficacy | Highly potent, with low nanomolar efficacy |
| Mode of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Key Cellular Effects | Overrides the spindle assembly checkpoint, induces chromosome missegregation | Overrides the spindle assembly checkpoint, inhibits recruitment of Mad2 and CENP-E to kinetochores |
Quantitative Performance Data
The following tables summarize the reported biochemical and cellular potencies of this compound and AZ3146. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Biochemical Potency Against Mps1/TTK
| Inhibitor | Assay Type | Substrate | ATP Concentration | IC50 (nM) | Reference |
| Mps1-IN-1 * | In vitro kinase assay | E4Y peptide | 1 µM | 367 | [1] |
| AZ3146 | In vitro kinase assay | 5FAM-DHTGFLTEYVATRCONH2 | Not specified | 7 | [2] |
| AZ3146 | In vitro kinase assay | Mps1Cat | Not specified | ~35 | [2] |
*Note: Data for the closely related Mps1-IN-1 is presented here due to the limited availability of specific biochemical data for this compound in the search results.
Table 2: Cellular Potency and Effects
| Inhibitor | Cell Line | Assay | Effect | GI50/IC50 (µM) | Reference |
| AZ3146 | HCT116 | Myc-tagged Mps1 autophosphorylation | Inhibition | 0.72 | [2] |
| AZ3146 | HCT116 | Growth inhibition (MTT assay, 72h) | Growth inhibition | 1.2 | [2] |
| AZ3146 | BEL-7404 | Cell cytotoxicity | Cytotoxicity | 7.13 | [2] |
| AZ3146 | SMMC-7721 | Cell cytotoxicity | Cytotoxicity | 28.62 | [2] |
Mechanism of Action and Specificity
Both this compound and AZ3146 are ATP-competitive inhibitors of Mps1 kinase. Their primary mechanism involves binding to the ATP pocket of Mps1, thereby preventing the phosphorylation of its downstream substrates essential for proper spindle assembly checkpoint function.
This compound and its analogues (Mps1-IN-1, Mps1-IN-2) are part of a series of potent and selective Mps1 inhibitors. Mps1-IN-1, for example, demonstrates high selectivity for Mps1 over a large panel of other kinases.[1]
AZ3146 is also a potent and selective Mps1 inhibitor. However, it has been shown to inhibit other kinases at higher concentrations, including FAK, JNK1, JNK2, and Kit.[2] This is an important consideration for experiments where off-target effects could confound the results.
Impact on the Spindle Assembly Checkpoint
The spindle assembly checkpoint is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4][5] Mps1 plays a central role in this pathway by recruiting key checkpoint proteins to unattached kinetochores.
dot
Caption: Simplified Spindle Assembly Checkpoint signaling pathway.
Inhibition of Mps1 by either this compound or AZ3146 leads to a failure in the recruitment of essential checkpoint proteins to the kinetochores. This abrogates the SAC signal, resulting in premature entry into anaphase, even in the presence of unattached chromosomes. This leads to chromosome missegregation and, ultimately, can induce cell death.
Specifically, treatment with AZ3146 has been shown to abolish the recruitment of Mad1 and Mad2 to kinetochores when administered before mitotic entry.[2] If Mps1 is inhibited after mitotic entry, the core Mad1-C-Mad2 complex remains at the kinetochore, but the recruitment of O-Mad2 is blocked.[2] Furthermore, AZ3146 severely impairs the kinetochore localization of the motor protein CENP-E.[2]
Studies with Mps1-IN-1 have similarly demonstrated that inhibition of Mps1 leads to defects in the establishment of Mad1 and Mad2 at unattached kinetochores.[1]
Experimental Protocols
Mps1 Kinase Assay (In Vitro)
This protocol provides a general framework for measuring the in vitro kinase activity of Mps1 and assessing the potency of inhibitors.
dot
Caption: General workflow for an in vitro Mps1 kinase assay.
Materials:
-
Recombinant human Mps1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Mps1 substrate (e.g., a fluorescently labeled peptide or a protein like MBP)
-
This compound or AZ3146
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound or AZ3146) in DMSO and then in kinase buffer.
-
Add the diluted inhibitors to the wells of a 96-well plate.
-
Add the Mps1 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Mps1 substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the signal, which will be inversely proportional to the kinase activity.
-
Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Immunofluorescence Staining for Chromosome Alignment
This protocol outlines the steps for visualizing the effects of Mps1 inhibitors on chromosome alignment and the localization of checkpoint proteins.[6]
dot
Caption: Workflow for immunofluorescence staining.
Materials:
-
Adherent cells (e.g., HeLa, U2OS) grown on glass coverslips
-
This compound or AZ3146
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibodies (e.g., rabbit anti-Mad2, mouse anti-CENP-E)
-
Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)
-
DAPI or Hoechst stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the desired concentration of this compound or AZ3146 for the appropriate duration.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS and block with 1% BSA in PBST for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the DNA with DAPI or Hoechst for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
Conclusion and Recommendations
Both this compound and AZ3146 are valuable tools for studying the spindle assembly checkpoint.
-
AZ3146 is a highly potent Mps1 inhibitor with well-characterized effects on the recruitment of key SAC proteins. Its off-target effects on kinases like FAK and JNKs should be considered, and appropriate controls should be included in experiments.
-
This compound and its related compounds are also potent and highly selective Mps1 inhibitors. They offer a strong alternative for studies where off-target effects are a primary concern.
The choice between these two inhibitors will depend on the specific experimental context. For studies requiring the highest potency, AZ3146 may be preferred. For experiments demanding the highest selectivity to avoid confounding off-target effects, this compound would be a more suitable choice. Researchers are encouraged to consult the primary literature and consider their specific experimental system when making a selection.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. CENP-E activation by Aurora A and B controls kinetochore fibrous corona disassembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. arigobio.com [arigobio.com]
Validating Mps1-IN-4 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Mps1-IN-4, a potent inhibitor of the Monopolar spindle 1 (Mps1) kinase. Effective target engagement is a critical step in the development of kinase inhibitors, ensuring that a compound interacts with its intended target in a cellular environment to elicit a therapeutic effect. This document outlines key experimental approaches, presents comparative data for this compound and other known Mps1 inhibitors, and provides detailed protocols to aid in the design and execution of target validation studies.
Introduction to Mps1 and this compound
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a crucial dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in aneuploidy, a hallmark of many cancers, making it an attractive target for cancer therapy.
This compound and its analogs, Mps1-IN-1 and Mps1-IN-2, are ATP-competitive inhibitors of Mps1. Validating that these compounds effectively engage Mps1 in a cellular context is paramount for their development as therapeutic agents. This guide explores three primary methods for confirming Mps1 target engagement: the Cellular Thermal Shift Assay (CETSA), the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, and the analysis of downstream target phosphorylation.
Mps1 Signaling Pathway
Mps1 kinase activity is essential for the recruitment of several key SAC proteins to unattached kinetochores. A primary substrate of Mps1 is the kinetochore scaffold protein KNL1. Phosphorylation of KNL1 by Mps1 creates docking sites for the BUB1/BUB3 and BUBR1/BUB3 complexes, which in turn recruit MAD1 and MAD2 to form the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.
Caption: Mps1 phosphorylates KNL1 to initiate the SAC signaling cascade.
Comparison of Mps1 Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Mps1-IN-1 | In-vitro Kinase Assay | - | 367 nM | [1] |
| Mps1-IN-2 | In-vitro Kinase Assay | - | 145 nM | [1] |
| NMS-P715 | In-vitro Kinase Assay | - | 71.3 nM | [2] |
| Cell Viability | U2OS | ~20-25 nM | [2] | |
| Cpd-5 | In-vitro Kinase Assay | - | 5.8 nM | [2] |
| Cell Viability | HeLa | 28 nM | [3] | |
| Reversine (B1683945) | In-vitro Kinase Assay (Mps1) | - | ~50 nM | [4][5] |
| In-vitro Kinase Assay (Aurora B) | - | ~1 µM | [4][5] |
Key Experimental Methodologies for Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or U2OS) to 70-80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Treatment:
-
Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble Mps1 protein by Western blotting using an anti-Mps1 antibody.
-
Quantify the band intensities and plot the normalized amount of soluble Mps1 as a function of temperature.
-
-
Data Interpretation:
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells. It utilizes bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor). An unlabeled compound, such as this compound, will compete with the tracer for binding to the target, resulting in a decrease in the BRET signal.
Caption: Principle of the competitive NanoBRET target engagement assay.
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with a vector encoding for Mps1 fused to NanoLuc® luciferase and a control vector.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
Add the fluorescent NanoBRET™ tracer to the cells at its predetermined optimal concentration.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and target binding.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
Quantitative Western Blotting of Downstream Targets
Inhibition of Mps1 kinase activity by this compound should lead to a decrease in the phosphorylation of its downstream substrates. A key substrate for validating Mps1 target engagement is KNL1.
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations for a defined period. To enrich for mitotic cells where Mps1 is active, cells can be synchronized using methods like a thymidine-nocodazole block.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated KNL1 (p-KNL1).
-
Use an antibody against total KNL1 or a housekeeping protein (e.g., GAPDH or α-tubulin) as a loading control.
-
Incubate with a corresponding secondary antibody conjugated to a fluorescent dye or HRP.
-
-
Quantification and Analysis:
-
Detect the signal using an appropriate imaging system.
-
Quantify the band intensities for p-KNL1 and the loading control.
-
Normalize the p-KNL1 signal to the loading control and compare the levels across different concentrations of this compound. A dose-dependent decrease in the p-KNL1 signal indicates effective target engagement and inhibition of Mps1 kinase activity in the cell.[10][11]
-
Conclusion
Validating the cellular target engagement of this compound is a multifaceted process that can be approached using a combination of biophysical and biochemical methods. The Cellular Thermal Shift Assay provides direct evidence of physical binding, while the NanoBRET™ assay offers a quantitative measure of in-cell potency. Complementing these techniques with the analysis of downstream target phosphorylation, such as that of KNL1, provides crucial functional validation of Mps1 inhibition. By employing these robust methodologies, researchers can confidently assess the cellular efficacy of this compound and other Mps1 inhibitors, a critical step in their journey from a promising compound to a potential therapeutic agent.
References
- 1. Structural basis of reversine selectivity in inhibiting Mps1 more potently than aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPS1/Mph1 phosphorylates the kinetochore protein KNL1/Spc7 to recruit SAC components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Unraveling Mps1's Role in Mitosis: A Comparative Guide to Genetic Knockdown and Chemical Inhibition
A critical evaluation of two powerful techniques for dissecting the function of the master mitotic regulator, Monopolar spindle 1 (Mps1) kinase.
The Monopolar spindle 1 (Mps1, also known as TTK) kinase is a cornerstone of cellular division, acting as the master regulator of the Spindle Assembly Checkpoint (SAC).[1][2] This crucial signaling pathway ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.[3][4] Mps1's pivotal role is underscored by its overexpression in numerous cancers, making it a compelling target for therapeutic intervention.[1][5]
Researchers employ two primary strategies to probe Mps1 function and explore its therapeutic potential: genetic knockdown, typically using small interfering RNA (siRNA), and chemical inhibition with small molecules like Mps1-IN-4. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate approach for their scientific questions.
Performance Comparison: Genetic vs. Chemical Approaches
The choice between genetic knockdown and chemical inhibition hinges on the specific experimental goals, as each method presents a unique set of advantages and limitations.
| Feature | Genetic Knockdown (siRNA) | Chemical Inhibition (this compound) |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation.[6] | Direct, competitive inhibition of ATP binding to the Mps1 kinase domain. |
| Speed of Onset | Slow (24-72 hours), dependent on mRNA and protein turnover rates.[7] | Rapid (minutes to hours), allowing for acute functional analysis.[8] |
| Reversibility | Generally considered irreversible within the experimental timeframe. | Reversible upon washout of the compound.[8] |
| Specificity | Can have off-target effects by silencing unintended mRNAs with partial sequence homology.[9] | Can exhibit off-target activity against other kinases, depending on inhibitor design. |
| Penetrance & Dosing | Variable efficiency of knockdown between cells and experiments.[8] | Allows for precise dose-dependent control over kinase inhibition.[10] |
| Phenotypic Lag | A delay often exists between mRNA knockdown and the observable protein depletion and phenotype.[7] | The cellular phenotype is more directly coupled to the timing of drug administration. |
| Applications | Long-term loss-of-function studies, target validation. | Acute inhibition studies, dissecting kinase-dependent signaling events, preclinical drug evaluation. |
Quantitative Data Summary
The efficacy of both methods can be quantified through various cellular assays. While direct comparative data for this compound is limited in publicly available literature, the following table presents typical quantitative outcomes observed for each method based on studies of Mps1 inhibition.
| Parameter | Genetic Knockdown (siRNA) | Chemical Inhibition (General Mps1 Inhibitors) |
| Target Reduction | ~70-90% reduction in Mps1 protein levels after 48-72 hours.[11] | IC50 values typically in the low nanomolar range. |
| Phenotypic Outcome | Abrogation of the spindle assembly checkpoint, leading to premature anaphase and chromosome missegregation.[4] | Rapid SAC override, mitotic collapse, and induction of aneuploidy, often followed by cell death.[5][10][12] |
| Cell Viability | Can lead to cell death due to mitotic catastrophe.[9] | Potent inducers of apoptosis in cancer cell lines.[10][12] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved, the following diagrams illustrate the Mps1 signaling pathway and a comparative experimental workflow.
Caption: Mps1 phosphorylates Knl1 to initiate SAC signaling.
Caption: Workflow comparison: siRNA vs. chemical inhibition.
Experimental Protocols
Here are foundational protocols for key experiments used to evaluate the effects of Mps1 perturbation.
Protocol 1: Mps1 Knockdown using siRNA
-
Cell Seeding: Plate cells (e.g., HeLa, U2OS) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Preparation: For each well, dilute Mps1-targeting siRNA (and a non-targeting control siRNA) into serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C.[11]
-
Validation & Analysis: Harvest cells for downstream analysis.
-
Western Blot: To confirm protein knockdown.[9]
-
Flow Cytometry (FACS): To analyze cell cycle distribution and mitotic arrest.
-
Immunofluorescence Microscopy: To visualize mitotic defects.
-
Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry
This protocol is applicable after either siRNA knockdown or chemical inhibition.
-
Cell Harvest: Collect both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.[13]
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS, centrifuge, and discard the supernatant.[13]
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate on ice for at least 30 minutes.[13][14]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.[14]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[15]
-
Analysis: Analyze the samples on a flow cytometer. The percentage of cells in the G2/M phase of the cell cycle will be indicated by the population with 4N DNA content.[13]
Protocol 3: Western Blot for Mps1 and Checkpoint Proteins
-
Sample Preparation: Lyse harvested cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.[16]
-
Gel Electrophoresis: Denature 20-30 µg of protein lysate per sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target (e.g., anti-Mps1, anti-Phospho-Histone H3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[16][18]
Conclusion
Both genetic knockdown and chemical inhibition are invaluable tools for studying Mps1. Genetic approaches are well-suited for validating the long-term consequences of Mps1 loss. In contrast, chemical inhibitors like this compound offer superior temporal control, enabling the dissection of rapid, kinase-dependent signaling events and providing a direct preclinical model for therapeutic strategies. The potential for off-target effects is a consideration for both methods, necessitating careful experimental design, including the use of multiple siRNAs and well-characterized inhibitors, to ensure the specificity of the observed phenotypes.[9] Ultimately, a combinatorial approach, using both genetic and chemical tools, will provide the most comprehensive understanding of Mps1's complex role in cell division and cancer.
References
- 1. Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the spindle assembly checkpoint kinase Mps-1 as a novel therapeutic strategy in malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knocking down Disease with siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thermofisher.com [thermofisher.com]
- 8. Chemical Genetic Inhibition of Mps1 in Stable Human Cell Lines Reveals Novel Aspects of Mps1 Function in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. peakproteins.com [peakproteins.com]
- 18. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Comparative Analysis of Mps1-IN-4 and Other TTK Inhibitors: A Guide to Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), inhibitor Mps1-IN-4 with other inhibitors targeting this critical cell cycle regulator. TTK/Mps1 is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1][2][3] Its overexpression in various cancers has made it an attractive target for therapeutic intervention.[1][4] This document summarizes key quantitative data, details experimental protocols for assessing inhibitor activity, and visualizes the pertinent signaling pathway and experimental workflows.
Potency and Selectivity of TTK Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various TTK inhibitors against TTK/Mps1 and a selection of other kinases to illustrate their selectivity profiles. Lower IC50 values indicate higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| Mps1-IN-1 | Mps1 | 367 | Plk1 (Kd = 61 nM for dual Mps1/Plk1 inhibitor Mps1-IN-2) |
| AZ3146 | Mps1 | ~35 | FAK, JNK1, JNK2, KIT (>40% inhibition) |
| CFI-402257 | TTK | 1.7 | Highly selective |
| OSU-13 | TTK/MPS1 | 4.3 | LRRK2 (7.5), ALK (>155), IR (>155), LTK (>155), INSRR (>155), FAK (>155) |
| NMS-P715 | MPS1 | 182 | Selective |
| BOS-172722 | MPS1 | 11 | P-MPS1 (63) |
| BAY 1217389 | MPS1 | <10 | Selective |
| NTRC 0066-0 | TTK | 0.9 | Selective |
Note: Data is compiled from multiple sources. Experimental conditions may vary.[5][6][7] Mps1-IN-1 is a selective and ATP-competitive inhibitor of Mps1.[7] CFI-402257 is noted for being a highly selective and orally bioavailable TTK inhibitor.[7] OSU-13, while potent against TTK/Mps1, also shows activity against LRRK2 at a similar concentration.[5]
TTK/Mps1 Signaling Pathway
TTK/Mps1 is a crucial upstream regulator of the spindle assembly checkpoint.[8] Its activation at the kinetochores of unaligned chromosomes initiates a signaling cascade that prevents premature entry into anaphase, thereby ensuring genomic stability.[1][9] Inhibition of TTK/Mps1 disrupts this process, leading to mitotic errors and ultimately, cell death in cancer cells that are often dependent on a functional SAC.[4][10]
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay, a common method for determining the IC50 of a kinase inhibitor. Specific details may vary based on the kinase, inhibitor, and assay platform used.[11][12][13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against TTK/Mps1 kinase.
Materials:
-
Purified recombinant TTK/Mps1 enzyme
-
Specific peptide substrate for TTK/Mps1
-
Test inhibitor (e.g., this compound) and control inhibitors
-
ATP (adenosine triphosphate)
-
Kinase assay buffer (containing MgCl2 and other components)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, etc.)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (luminometer or fluorescence reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in an appropriate solvent (e.g., DMSO).
-
Assay Setup:
-
Add the kinase assay buffer to the wells of the microplate.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Add the TTK/Mps1 enzyme and peptide substrate mixture to each well.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction and detect the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This is typically done by adding a detection reagent according to the manufacturer's instructions.
-
For example, in an ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete remaining ATP, followed by another reagent that converts the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.[11]
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Normalize the data to controls (0% inhibition with DMSO and 100% inhibition with a potent, non-specific inhibitor or no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[12]
-
Conclusion
The development of selective TTK/Mps1 inhibitors is a promising avenue for cancer therapy. While this compound is a known inhibitor, its comprehensive cross-reactivity profile in direct comparison to a wide range of other TTK inhibitors requires careful consideration of data from various studies. This guide provides a framework for such a comparison, highlighting the potency and selectivity of several key TTK inhibitors. The provided experimental protocol offers a foundation for researchers to conduct their own comparative studies to determine the most suitable inhibitor for their specific research or drug development needs. The continuous exploration of the selectivity of these compounds is crucial to minimize off-target effects and enhance their therapeutic potential.[14]
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. What are TTK modulators and how do they work? [synapse.patsnap.com]
- 5. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
Unveiling the Kinase Inhibition Profile: A Comparative Analysis of Mps1-IN-4's Effect on Aurora B Activity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of Mps1-IN-4 on Aurora B kinase activity against other established Aurora B inhibitors. This analysis is supported by experimental data and detailed protocols to aid in the validation and assessment of kinase inhibitors.
While a specific inhibitor designated "this compound" is not prominently documented in publicly available scientific literature, this guide will utilize Reversine , a well-characterized inhibitor of Monopolar Spindle 1 (Mps1) kinase with known significant off-target activity against Aurora B kinase, as a surrogate for the purpose of this comparative analysis. This allows for a robust evaluation of the effects of a dually active Mps1/Aurora B inhibitor in contrast to selective Aurora B inhibitors.
Executive Summary
Aurora B kinase is a critical regulator of mitosis, and its dysregulation is a hallmark of many cancers, making it a key target for anti-cancer drug development. Mps1 kinase also plays a crucial role in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism. The interconnectedness of their functions means that inhibitors targeting one may affect the other, a factor that is critical to consider in drug development. This guide presents a comparative analysis of Reversine's inhibitory action on Aurora B alongside a panel of selective Aurora B inhibitors.
Performance Comparison: Mps1 Inhibition vs. Selective Aurora B Inhibition
The following table summarizes the in vitro inhibitory potency (IC50) of Reversine against Aurora B and compares it with several well-established and selective Aurora B inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target(s) | Aurora B IC50 (nM) | Notes |
| Reversine | Mps1, Aurora B/A/C | ~500 | Also inhibits Mps1 with higher affinity; serves as a model for Mps1 inhibitors with Aurora B activity.[1] |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | Highly selective for Aurora B over Aurora A (~3700-fold).[2] |
| Hesperadin | Aurora B | 250 | An ATP-competitive inhibitor of Aurora B.[3] |
| GSK1070916 | Aurora B/C | 0.38 | Highly selective for Aurora B and C over Aurora A (>250-fold).[1][4] |
| AMG 900 | Pan-Aurora | 4 | Potent inhibitor of Aurora A, B, and C.[5] |
| Danusertib (PHA-739358) | Pan-Aurora | 79 | Inhibits all three Aurora kinase isoforms.[4][5] |
Signaling Pathway and Experimental Workflow
To understand the context of this inhibition, it is crucial to visualize the signaling pathway and the experimental workflow for its validation.
References
- 1. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
A Comparative Guide to Mps1-IN-4 and Next-Generation Mps1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the early-generation Mps1 inhibitor, Mps1-IN-4, with next-generation inhibitors that have been developed for enhanced potency, selectivity, and clinical potential. Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2][3] Given its overexpression in various cancers and its essential role in cell division, Mps1 has emerged as a promising target for anticancer therapies.[3][4][5][6]
This document outlines the evolution of Mps1 inhibitors, presenting key performance data, the experimental methods used for their evaluation, and the underlying biological pathways.
The Evolution from Early Scaffolds to Clinical Candidates
Early Mps1 inhibitors, such as Mps1-IN-1 and Mps1-IN-2 (structurally related to this compound), were instrumental in validating Mps1 as a drug target.[7] These compounds demonstrated the cellular effects of Mps1 inhibition, including the override of the spindle assembly checkpoint, leading to chromosomal missegregation and cancer cell death.[7][8] However, these earlier inhibitors often possessed moderate potency and suboptimal pharmacokinetic properties.
Next-generation Mps1 inhibitors were developed to address these limitations, with a focus on improving potency, selectivity, and in vivo efficacy, ultimately leading to several candidates entering clinical trials.[4][9] Notable examples include NMS-P715, BAY 1161909, BAY 1217389, and CCT289346 (formerly BOS172722).[4][10][11][12]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and its analogs compared to several next-generation inhibitors.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Mps1 IC50 | Selectivity Profile | Reference(s) |
| Mps1-IN-1 | 367 nM | Selective over a panel of other kinases. | [7] |
| Mps1-IN-2 | 145 nM | Selective over a panel of other kinases. | [7] |
| NMS-P715 | 182 nM | Highly selective over a panel of 59 other kinases (IC50s >5 µM for all). | [13][14] |
| BAY 1161909 | <10 nM | Excellent selectivity profile. | [10] |
| BAY 1217389 | <10 nM | Excellent selectivity profile. | [10] |
| CCT289346 | Potent inhibitor | Highly potent and selective. | [11] |
Table 2: Cellular Activity and In Vivo Efficacy
| Compound | Cellular Effect(s) | In Vivo Model | Efficacy | Reference(s) |
| Mps1-IN-1 / IN-2 | Induce bypass of checkpoint-mediated mitotic arrest; decrease cancer cell viability. | Not specified | Not specified | [7] |
| NMS-P715 | Inhibits proliferation in 127 cancer cell lines (IC50 range: 0.192 to 10 µM). | A2780 mouse xenograft | Reduces tumor growth at 90 mg/kg per day. | |
| BAY 1161909 / BAY 1217389 | Inhibit tumor cell proliferation in vitro (nmol/L range). | Various xenograft models | Moderate efficacy as monotherapy; strong synergy with paclitaxel. | [10] |
| CCT289346 | Effective against breast, ovarian, lung, and renal cancer cell lines. | Triple-negative breast cancer xenografts | Robust tumor regression in combination with paclitaxel. | [11] |
Mps1 Signaling Pathway and Inhibitor Mechanism of Action
Mps1 is a master regulator of the spindle assembly checkpoint. In response to unattached or improperly attached kinetochores, Mps1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and delaying the onset of anaphase until all chromosomes are correctly aligned.[1][15][16] Mps1 inhibitors are ATP-competitive and block the kinase activity of Mps1, which prevents the recruitment of downstream SAC proteins like Mad1 and Mad2 to the kinetochores.[7] This abrogates the checkpoint, causing cells to exit mitosis prematurely, leading to severe chromosome missegregation, aneuploidy, and ultimately, cell death.[5][7]
Caption: Mps1 kinase signaling at the spindle assembly checkpoint and the mechanism of Mps1 inhibitors.
Experimental Protocols and Evaluation Workflow
The characterization of Mps1 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.
Key Experimental Methodologies:
-
In Vitro Kinase Assay: The potency of inhibitors against the Mps1 kinase is typically measured using assays like the Lanthascreen technology. These assays quantify the inhibitor's ability to block the phosphorylation of a substrate by Mps1, yielding an IC50 value. For example, in the characterization of Mps1-IN-1 and Mps1-IN-2, reactions were performed with recombinant Mps1 kinase, ATP, and a fluorescently labeled substrate.[7]
-
Cellular Assays for Mitotic Checkpoint Override: To assess the inhibitor's effect on the SAC, cancer cell lines are first arrested in mitosis using a spindle poison like nocodazole (B1683961) or taxol. The cells are then treated with the Mps1 inhibitor. A functional inhibitor will cause the cells to override the arrest and prematurely exit mitosis, which can be quantified by measuring the levels of mitotic markers like phosphorylated histone H3 or cyclin B1 via immunoblotting or flow cytometry.[7][10]
-
Cell Proliferation and Viability Assays: The anti-proliferative effects of Mps1 inhibitors are evaluated across a panel of cancer cell lines. Cells are treated with varying concentrations of the inhibitor for a set period (e.g., 72 hours), and cell viability is measured using reagents like resazurin (B115843) or by quantifying ATP levels. This data is used to calculate GI50 or IC50 values.
-
Immunofluorescence Microscopy: This technique is used to visualize the cellular consequences of Mps1 inhibition. For instance, researchers stain for components of the kinetochore (e.g., Mad2) to show that the inhibitor prevents their recruitment.[7] Staining for DNA (e.g., with DAPI) and tubulin can reveal defects in chromosome alignment, aneuploidy, and multinucleation.[10]
-
In Vivo Xenograft Models: To evaluate anti-tumor efficacy in a living organism, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the Mps1 inhibitor, either as a monotherapy or in combination with other agents like paclitaxel.[10][17] Tumor volume is measured over time to determine the extent of tumor growth inhibition.
Caption: A typical experimental workflow for the discovery and evaluation of novel Mps1 inhibitors.
Conclusion
The progression from early inhibitors like this compound to next-generation compounds such as BAY 1217389 and CCT289346 illustrates a significant advancement in targeting the Mps1 kinase. While the foundational inhibitors were crucial for validating the therapeutic concept, the newer agents exhibit substantially improved potency (often in the low nanomolar range) and selectivity. Furthermore, next-generation inhibitors have been optimized for oral bioavailability and have demonstrated significant in vivo efficacy, particularly in combination with taxanes, a synergy that leverages their unique mechanism of checkpoint abrogation.[10][17] Several of these advanced compounds have progressed into clinical trials, marking a critical step towards translating the inhibition of the spindle assembly checkpoint into a viable cancer therapy.[4][11][18]
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 5. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of MPS1 Inhibitors: Recent Advances and Perspectives. | Semantic Scholar [semanticscholar.org]
- 10. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
- 12. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 16. apexbt.com [apexbt.com]
- 17. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Mps1-IN-4 Induced Apoptosis Through Caspase Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for confirming apoptosis induced by the Mps1 kinase inhibitor, Mps1-IN-4, through the use of caspase assays. We will explore the mechanism of this compound, compare its apoptotic efficacy to other well-known inducers, and provide detailed protocols for relevant caspase assays.
Introduction to Mps1 Inhibition and Apoptosis
Monopolar spindle 1 (Mps1) is a crucial kinase involved in the spindle assembly checkpoint (SAC), a key regulatory mechanism that ensures proper chromosome segregation during mitosis. Inhibition of Mps1 disrupts the SAC, leading to mitotic errors, aneuploidy, and ultimately, cell death through a process known as mitotic catastrophe. A significant body of evidence indicates that this cell death is mediated by the intrinsic apoptotic pathway, which is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases.
Caspase assays are therefore a direct and quantifiable method to confirm that the cell death induced by Mps1 inhibitors like this compound is indeed apoptosis. These assays typically measure the activity of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Comparative Analysis of Apoptosis Induction
To contextualize the apoptotic-inducing capability of Mps1 inhibition, we compare it with other well-established apoptosis inducers. The following table summarizes the quantitative analysis of caspase-3/7 activity in response to an Mps1 inhibitor and other common apoptosis-inducing agents. While specific quantitative data for this compound is not publicly available, data from a structurally related and potent Mps1 inhibitor, MPI-0479605, is presented as a surrogate to demonstrate the typical magnitude of caspase activation following Mps1 inhibition.[1]
| Compound/Treatment | Cell Line | Concentration | Time Point | Caspase-3/7 Activity (Fold Change vs. Control) | Reference |
| Mps1 Inhibitor (MPI-0479605) | HCT-116 | 1 µM | 48 hours | ~6.5 | [1] |
| Paclitaxel | IGROV-1 | 10 nM | 48 hours | ~3.5 | |
| Navitoclax (ABT-263) | U2OS | 1 µM | 60 hours | Induces ~35% cell death (caspase-mediated) | [2] |
Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. The primary purpose of this table is to provide a general reference for the extent of caspase activation by different classes of apoptosis inducers.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and procedures discussed, the following diagrams are provided in DOT language, which can be rendered using Graphviz.
Mps1 Inhibition-Induced Apoptotic Pathway
This diagram illustrates the signaling cascade initiated by Mps1 inhibition, leading to the activation of executioner caspases.
References
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Mps1-IN-4
For Research Use Only. Not for human or veterinary use.
This document provides critical safety and logistical information for the handling of Mps1-IN-4, a potent kinase inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and the proper management of this research compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on general safety protocols for potent, research-grade kinase inhibitors.
Immediate Safety and Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving) to be changed immediately upon contamination.[1] - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: Work should be conducted in a chemical fume hood.[1][2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1] - Lab Coat: Standard laboratory coat.[1] - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.[1] |
Operational Plan: Step-by-Step Guidance
A systematic approach is essential to minimize exposure and ensure the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet. This compound is typically stored at -20°C.[2]
-
Store in a clearly labeled, designated, and secure location away from incompatible materials.[2]
2. Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[3][4]
-
Carefully collect the absorbent material and place it in a designated solid hazardous waste container.[3][4]
-
Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), collecting the cleaning materials as hazardous waste.[3]
-
Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) office.[3]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.[2]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2][3]
-
Decontamination: For reusable labware, rinse the contaminated items with a suitable solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse solvent as hazardous liquid waste. After the initial solvent rinse, wash the labware with soap and water.[3]
-
Final Disposal: All hazardous waste containers must be securely sealed and properly labeled with the contents, including the full chemical name and any known hazards. Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[3]
Experimental Workflow and Safety Procedures
Caption: Procedural flow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
